The table below consolidates data from supplier websites and scientific databases.
| Property | Details |
|---|---|
| CAS Number | 104931-56-8 [1] [2] [3] |
| Molecular Formula | C18H16NNaO5 [1] [4] |
| Molecular Weight | 349.31 g/mol [1] [4] |
| IUPAC Name | sodium;2-[[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino]benzoate [1] [3] |
| Appearance | Solid powder [1] [5] |
| Storage | Desiccate at -20°C [1] or room temperature under inert atmosphere [3] |
| SDF File Availability | Listed as available for download (link not accessed) [1] [4] |
The SDF (Structure Data File) is a key resource for computational chemistry and drug design. For Tranilast Sodium:
Tranilast is an antiallergic drug first approved in Japan and South Korea in 1982 for bronchial asthma, with indications later expanded to include keloids and hypertrophic scars [6] [5]. Its primary research applications involve anti-fibrotic and anti-proliferative mechanisms.
The following diagram illustrates the key molecular pathways and mechanisms of action of Tranilast, as identified in research contexts:
Research Context of Tranilast Mechanisms
When working with this compound in an experimental setting, please note:
A clear gap exists in the published data regarding the absorption, distribution, metabolism, and excretion (ADME) of Tranilast in humans.
The following table summarizes the available physicochemical and basic biological data for Tranilast.
| Property | Description |
|---|---|
| Chemical Name | 2-[[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid [1] [4] |
| Formula / Molecular Weight | C18H17NO5 / 327.33 g·mol⁻¹ [1] [4] |
| Mechanism of Action | Multiple: Inhibits histamine release from mast cells; suppresses TGF-β signaling & synthesis; antagonist of H1 receptor; inhibits hematopoietic prostaglandin D synthase, TRPV2 ion channel, and NLRP3 inflammasome [1] [5] [2]. |
| Solubility | Almost insoluble in water; soluble in DMSO (approx. 50-65 mg/mL) [4] [6]. |
| Experimental Solubility (for research) | ~2.5 mg/mL in co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) [4]. |
While full ADME data is unavailable, research into Tranilast's mechanisms provides detailed experimental methodologies. The following workflow illustrates a protocol for studying Tranilast's inhibition of the sepiapterin reductase (SPR) enzyme, a mechanism relevant to chronic pain [7].
Objective: To demonstrate that Tranilast acts as a potent inhibitor of sepiapterin reductase (SPR), thereby reducing the production of tetrahydrobiopterin (BH4), a cofactor linked to chronic pain pathways [7].
Methodology Details:
In Silico Molecular Docking & Dynamics [7]:
In Vitro Colorimetric Enzyme Assay [7]:
Cell-Based Intracellular Activity Validation [7]:
The broad mechanism of action of Tranilast has led to research in many areas beyond its original approval for allergic conditions. However, systemic use is associated with specific adverse effects.
Potential Research & Therapeutic Applications:
Documented Adverse Effects (Systemic Administration):
Given the identified data gaps, here are suggestions for your continued research on Tranilast pharmacokinetics:
Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic drug for bronchial asthma, has emerged as a promising therapeutic agent for various proliferative and fibrotic disorders due to its potent inhibition of Transforming Growth Factor-beta (TGF-β) signaling. First approved in Japan and South Korea in 1982, Tranilast received additional indications in 1993 for keloids and hypertrophic scars, highlighting its anti-fibrotic properties [1]. The discovery of Tranilast's antiproliferative effects in the late 1980s, when it was found to inhibit fibroblast proliferation and collagen production, sparked extensive research into its potential applications in oncology and fibrotic diseases [1].
The TGF-β signaling pathway represents a crucial regulatory system involved in numerous cellular processes including cell growth, differentiation, apoptosis, migration, and extracellular matrix (ECM) production [2] [3]. In normal physiology, TGF-β acts as a potent tumor suppressor by inhibiting cell proliferation and stimulating apoptosis. However, in advanced stages of carcinogenesis and fibrotic disorders, cancer cells become resistant to TGF-β's growth-inhibitory effects, and TGF-β switches to function as an oncogenic factor that promotes tumor invasion, metastasis, and fibrosis [2]. This dual nature of TGF-β signaling – acting as both tumor suppressor and promoter – makes it a challenging yet compelling therapeutic target. Tranilast's ability to modulate this critical pathway positions it as a valuable candidate for drug development in both cancer and fibrotic diseases.
Tranilast exerts its effects through multiple molecular mechanisms that converge on the inhibition of TGF-β signaling, a pathway that plays a central role in fibrosis, cancer progression, and inflammation. The drug primarily functions by suppressing TGF-β secretion from various cell types, including tumor cells, immune cells, and fibroblasts [4] [5]. This reduction in TGF-β availability limits the activation of downstream signaling cascades. Additionally, Tranilast has been shown to interfere with TGF-β receptor activation and subsequent phosphorylation of SMAD proteins, key intracellular effectors of TGF-β signaling [6] [7]. Recent research has revealed that Tranilast specifically targets SMAD4 expression, preventing the formation of the R-SMAD/co-SMAD complex essential for transcriptional regulation of TGF-β-responsive genes [8]. This multi-level inhibition of the TGF-β pathway enables Tranilast to effectively modulate numerous cellular processes involved in disease pathogenesis.
The following diagram illustrates the key molecular pathways through which Tranilast inhibits TGF-β signaling:
Tranilast inhibits TGF-β signaling at multiple levels including ligand secretion, receptor activation, and SMAD complex formation.
The molecular mechanisms of Tranilast can be categorized into several specific interventions:
Inhibition of TGF-β Release: Tranilast significantly reduces the secretion of TGF-β1 from tumor cells and other cellular sources. In studies using LLC1 mouse lung cancer cells, Tranilast treatment resulted in decreased TGF-β1 levels in culture supernatants without affecting cell proliferation, indicating a specific effect on cytokine secretion rather than general cytotoxicity [5]. This reduction in TGF-β availability creates a less favorable microenvironment for tumor progression and fibrosis development.
Suppression of SMAD Signaling: Tranilast interferes with the canonical TGF-β/SMAD pathway through multiple approaches. It attenuates the phosphorylation of SMAD2 and SMAD3, preventing their activation and subsequent complex formation with SMAD4 [7] [8]. Research in A549 human lung cancer cells demonstrated that Tranilast inhibits SMAD4 expression, a critical co-SMAD required for transcriptional regulation of TGF-β target genes [8]. Without functional SMAD complexes, TGF-β-responsive genes cannot be properly activated, disrupting the pro-fibrotic and pro-metastatic signaling cascade.
Modulation of Non-SMAD Pathways: Beyond the canonical SMAD pathway, Tranilast also influences non-SMAD signaling cascades that contribute to TGF-β's effects. These include inhibition of MAPK signaling pathways and downregulation of matrix metalloproteinase (MMP) secretion, both of which play important roles in extracellular matrix remodeling and cancer cell invasion [1]. By targeting these auxiliary pathways, Tranilast achieves more comprehensive inhibition of TGF-β-mediated processes.
Induction of Oxidative Stress: In colorectal cancer models, Tranilast treatment significantly increases reactive oxygen species (ROS) production and malondialdehyde (MDA) levels while reducing total thiol concentration and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase [4]. This oxidative stress contributes to the anti-proliferative and pro-apoptotic effects observed in Tranilast-treated cancer cells.
Table 1: Molecular Targets of Tranilast in TGF-β Signaling Pathway
| Target | Effect of Tranilast | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| TGF-β secretion | Decreased release from tumor and immune cells | Reduced bioavailable TGF-β in microenvironment | ELISA measurements in LLC1 cells [5] |
| SMAD2 phosphorylation | Attenuated phosphorylation | Disrupted canonical signaling | Western blot in A549 cells [7] |
| SMAD3 phosphorylation | Reduced activation | Impaired transcription complex formation | Phospho-SMAD3 immunoblotting [8] |
| SMAD4 expression | Downregulated expression | Blocked R-SMAD/co-SMAD complex | qPCR and western blot in lung cancer cells [8] |
| ROS production | Increased generation | Enhanced oxidative stress in cancer cells | ROS detection assays in CT-26 cells [4] |
| Antioxidant enzymes | Reduced SOD and catalase activity | Amplified oxidative damage | Biochemical assays in tumor homogenates [4] |
Tranilast demonstrates significant antiproliferative activity across various cancer types, with compelling evidence from both in vitro and in vivo studies. In colorectal cancer models, Tranilast alone or in combination with 5-FU inhibited tumor growth in xenograft models, resulting in reduced TGF-β expression and decreased CD31-positive endothelial cells, indicating suppression of angiogenesis [4]. The combination therapy also attenuated collagen deposition, reducing tumor fibrosis in xenografts. These effects were associated with increased oxidative stress markers (MDA and ROS) and decreased antioxidant capacity (reduced SOD and catalase activity), suggesting that Tranilast induces an unfavorable redox environment for cancer cell survival [4].
In lung cancer, Tranilast effectively counteracts TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Through suppression of SMAD4 expression, Tranilast upregulates E-cadherin (an epithelial marker) and downregulates vimentin (a mesenchymal marker), thereby maintaining epithelial characteristics and reducing invasive potential [8]. In invasion assays using A549 and PC14 lung cancer cells, Tranilast treatment (50 μM) significantly inhibited Matrigel invasion in TGF-β1-stimulated cells [8]. Furthermore, in an orthotopic mouse model of lung cancer, Tranilast treatment reduced pleural dissemination of cancer cells and suppressed vimentin and SMAD4 expression in tumor tissues, demonstrating its potential to limit metastatic progression [8].
For breast cancer, prostate cancer, and glioma, Tranilast has shown consistent inhibition of cell proliferation through cell cycle arrest and induction of apoptosis. In breast cancer models, Tranilast (300 mg/kg/day) reduced primary tumor growth by up to 50% and suppressed lung metastasis by more than 90% in mice implanted with highly metastatic 4T1 cells [1]. Notably, Tranilast also demonstrates efficacy against chemotherapy-resistant cancer stem cells (CSCs), inhibiting mammosphere formation in CSCs generated from MDA-MB-231 human breast cancer lines and lowering the expression of stem cell markers [1].
Table 2: Anticancer Effects of Tranilast Across Different Tumor Types
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Colorectal Cancer | CT-26 xenograft mice | 70% tumor growth inhibition; enhanced 5-FU efficacy | TGF-β reduction, angiogenesis inhibition, ROS induction [4] |
| Lung Cancer | A549 and PC14 cells; orthotopic mouse model | Inhibition of EMT and invasion; reduced pleural dissemination | SMAD4 suppression, E-cadherin restoration [8] |
| Breast Cancer | 4T1 mouse model; MDA-MB-231 CSCs | 50% primary tumor reduction; 90% metastasis suppression | Cell cycle arrest, CSC marker downregulation [1] |
| Prostate Cancer | LNCaP and PLS-10 cells; SCID mice | Dose-dependent apoptosis induction; osteoclast inhibition | TGF-β release inhibition, bone stromal modulation [1] |
| Glioma | LN-18 and T98G cells | Reduced migration and invasiveness | p21 accumulation, MMP inhibition [1] |
| Pancreatic Cancer | PGHAM-1 cells; KP4 cell line | Growth inhibition; enhanced gemcitabine sensitivity | RRM1 downregulation, G0 phase arrest [1] |
Beyond oncology, Tranilast demonstrates potent antifibrotic activity across multiple tissue types. In pulmonary fibrosis models, Tranilast treatment suppressed the expression of extracellular matrix (ECM) proteins including fibronectin and type IV collagen in TGF-β2-stimulated A549 human alveolar epithelial cells [7]. This was accompanied by attenuation of SMAD2 phosphorylation, indicating effective suppression of the canonical TGF-β signaling pathway. In a bleomycin-induced pulmonary fibrosis mouse model, oral administration of Tranilast (200 mg/kg twice daily) significantly attenuated lung fibrosis based on histological analyses and reduced Ashcroft scores [7]. Furthermore, Tranilast treatment significantly decreased levels of TGF-β, collagen, fibronectin, and phosphorylated SMAD2 in pulmonary fibrotic tissues, confirming its mechanism of action through TGF-β pathway inhibition.
The antifibrotic effects of Tranilast extend to other organ systems as well. In renal fibrosis models induced by unilateral ureteral obstruction in rats, Tranilast attenuated fibrosis development through reduction of TGF-β and phospho-SMAD2 expression along with modulation of EMT markers [7]. Similarly, in cardiac fibrosis settings, Tranilast has shown potential to inhibit myofibroblast transdifferentiation and ECM deposition by interfering with TGF-β-mediated signaling cascades [9]. The broad antifibrotic efficacy of Tranilast across different tissue types highlights its potential as a versatile therapeutic agent for fibrotic disorders.
Table 3: Antifibrotic Effects of Tranilast in Different Disease Models
| Fibrosis Type | Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Pulmonary Fibrosis | Bleomycin-induced mouse model | Significant attenuation of lung fibrosis; reduced Ashcroft score | ECM protein suppression, SMAD2 phosphorylation inhibition [7] |
| Renal Fibrosis | Unilateral ureteral obstruction rat model | Reduced collagen deposition; improved renal function | TGF-β reduction, phospho-SMAD2 decrease, EMT modulation [7] |
| Cardiac Fibrosis | In vitro cardiac fibroblast models | Inhibition of myofibroblast differentiation | TGF-β signaling interruption, α-SMA reduction [9] |
| Keloid/Hypertrophic Scar | Clinical studies; fibroblast cultures | Reduced collagen synthesis; improved scar appearance | TGF-β1 inhibition, fibroblast proliferation suppression [1] [8] |
Cell Viability and Proliferation Assays: The anti-proliferative effects of Tranilast are typically evaluated using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. In standard protocols, cells (e.g., CT-26 colon cancer cells, A549 lung cancer cells) are seeded in 96-well plates at a density of 1×10⁴ cells per well and cultured overnight [4]. The medium is then replaced with fresh medium containing varying concentrations of Tranilast (0-1000 μM) and incubated for 72 hours under standard conditions (37°C, 5% CO₂). Following incubation, MTT solution is added to each well and plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO), and absorbance is measured at 570 nm using a microplate reader [4]. Cell viability is expressed as a percentage relative to untreated control cells, and IC₅₀ values are determined using appropriate statistical software. Parallel lactate dehydrogenase (LDH) release assays are often performed to assess potential cytotoxic effects of Tranilast treatment [6].
Western Blot Analysis for Protein Expression: To evaluate the effects of Tranilast on TGF-β signaling components, western blotting is routinely performed. Cells are treated with Tranilast (typically 50-200 μM) in the presence or absence of TGF-β stimulation (1-5 ng/mL) for 24-48 hours [8]. Total protein is extracted using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using the BCA assay, and equal amounts of protein (20-30 μg) are separated by SDS-PAGE and transferred to PVDF membranes. After blocking with 5% FBS or BSA, membranes are incubated with primary antibodies against targets such as phospho-SMAD2, phospho-SMAD3, SMAD4, E-cadherin, N-cadherin, vimentin, and fibronectin, followed by incubation with appropriate HRP-conjugated secondary antibodies [7] [8]. Protein bands are visualized using chemiluminescent substrates and imaging systems, with β-actin serving as a loading control.
Invasion and Migration Assays: The anti-invasive properties of Tranilast are assessed using Matrigel Invasion Chambers. Cancer cells (e.g., A549, PC14) are pretreated with TGF-β1 (1 ng/mL) and Tranilast (50 μM) for 48 hours, then harvested and seeded (1×10⁵ cells per well) in the upper chamber in serum-free medium [8]. Complete medium with 10% FBS is added to the lower chamber as a chemoattractant. After 14-24 hours of incubation, non-invading cells on the upper surface are removed, and invaded cells on the lower surface are fixed, stained, and counted under a microscope in five random fields at 100× magnification [8]. For migration assays, wound healing (scratch) assays are performed where confluent cell monolayers are scratched with a pipette tip, treated with Tranilast, and wound closure is monitored over time using microscopy [7].
Xenograft Tumor Models: For evaluating antitumor efficacy in vivo, xenograft models are commonly employed. In colorectal cancer studies, CT-26 cells are implanted into BALB/C mice, and when tumors reach 80-100 mm³, mice are randomized into treatment groups: control, 5-FU alone (5 mg/kg/day), Tranilast alone (200 μM intratumoral), or combination therapy [4]. Treatments are administered for 21 days, after which tumor tissues are collected for histological staining, biochemical analyses, and gene expression studies. Tumor volume and weight are regularly monitored to assess treatment response [4].
Fibrosis Models: For pulmonary fibrosis studies, male ICR mice (12-week-old) are injected intravenously with bleomycin (10 mg/kg/day) for 5 consecutive days to induce fibrosis [7]. Tranilast (200 mg/kg in 5% carboxymethyl cellulose) or vehicle is administered by oral gavage twice daily from day 8 to day 20. On day 22, animals are sacrificed, and lungs are collected for histological analysis (H&E and Masson trichrome staining), collagen content measurement using Sircol assay, and immunohistochemical evaluation of fibronectin and phospho-SMAD2 expression [7]. Fibrosis is scored using the Ashcroft method by blinded pathologists.
The following diagram illustrates a typical workflow for evaluating Tranilast's effects in both in vitro and in vivo models:
Experimental workflow for evaluating Tranilast's effects using in vitro and in vivo models.
The accumulating evidence from preclinical studies positions Tranilast as a promising therapeutic candidate for both oncological and fibrotic conditions. Its well-established safety profile from decades of clinical use for allergic disorders provides a significant advantage for drug repurposing and clinical translation [1]. The multi-faceted mechanism of Tranilast, simultaneously targeting TGF-β secretion, SMAD signaling, and oxidative stress pathways, offers potential benefits over more specific TGF-β inhibitors that might be prone to compensatory mechanisms and resistance development.
In cancer therapy, Tranilast shows particular promise as an adjuvant to conventional chemotherapy. The demonstrated synergy between Tranilast and 5-FU in colorectal cancer models suggests that Tranilast could enhance the efficacy of standard chemotherapeutic regimens while potentially reducing required doses and associated side effects [4]. Similarly, the ability of Tranilast to inhibit cancer stem cells addresses a critical challenge in oncology, as these cells are often responsible for tumor recurrence and metastasis [1]. Future research should focus on optimizing combination therapy protocols and identifying predictive biomarkers to select patients most likely to benefit from Tranilast treatment.
For fibrotic disorders, Tranilast represents a novel anti-fibrotic agent with potential applications across multiple organ systems. The compelling evidence from pulmonary, renal, and cardiac fibrosis models warrants expanded clinical investigation, particularly for conditions like idiopathic pulmonary fibrosis that currently lack effective therapeutic options [7] [9]. Future studies should explore optimal dosing regimens, delivery methods for specific tissue targeting, and potential combinations with other anti-fibrotic agents to maximize therapeutic efficacy while minimizing systemic side effects.
Despite the promising preclinical data, further research is needed to fully elucidate Tranilast's complete mechanism of action, including its potential effects on non-SMAD TGF-β signaling pathways and interactions with other regulatory networks such as WNT signaling [10] [9]. Additionally, more comprehensive toxicological studies and well-designed clinical trials are essential to establish Tranilast's therapeutic utility in these new indications and to translate the compelling preclinical findings into clinical benefits for patients with cancer and fibrotic diseases.
The NLRP3 inflammasome is a multi-protein complex critical to the innate immune response. Its activation leads to the maturation of potent pro-inflammatory cytokines (IL-1β and IL-18) and can trigger an inflammatory form of cell death known as pyroptosis [1] [2]. Aberrant NLRP3 activity is implicated in a wide range of diseases, making it a promising therapeutic target [3] [1].
The following diagram illustrates the two-step activation pathway of the NLRP3 inflammasome and the specific point where Tranilast acts as an inhibitor.
NLRP3 inflammasome activation pathway and Tranilast inhibition mechanism.
Tranilast has demonstrated remarkable therapeutic effects across various preclinical models of NLRP3-driven diseases, highlighting its broad potential [3] [5] [6].
Table 1: Therapeutic Efficacy of Tranilast in Preclinical Models
| Disease Model | Key Findings | Proposed Mechanism |
|---|---|---|
| Gouty Arthritis [3] [6] | Reduced joint inflammation in MSU crystal-induced models. | Inhibition of NLRP3-driven IL-1β production in macrophages. |
| Cryopyrin-Associated Periodic Syndromes (CAPS) [3] | Prevention and treatment of pathology in mouse models. | Direct inhibition of NLRP3 oligomerization. |
| Type 2 Diabetes [3] | Improved metabolic parameters in mouse models. | Suppression of chronic, low-grade inflammation. |
| COVID-19 (Theoretical) [5] | Proposed as a potential treatment for cytokine storm. | Inhibition of NLRP3 and NF-κB, reducing key inflammatory cytokines. |
The efficacy of Tranilast as a molecular scaffold for drug design is confirmed by quantitative data and the development of more potent derivatives.
Table 2: Quantitative Profile of Tranilast and an Optimized Analog
| Parameter | Tranilast | HNW005 (Pyrazole Derivative) |
|---|---|---|
| NLRP3 Inhibition (IC₅₀) | Active (specific value not provided in sources) | 1.7 μM (IL-1β release assay) [6] |
| URAT1 Inhibition | 76.8% (Inhibition Ratio) [6] | 75.3% (Inhibition Ratio) / IC₅₀ = 6.4 μM [6] |
| Key Advantage | Established clinical safety profile [3] | Enhanced dual-target potency; improved pharmacokinetics [6] |
The following diagram outlines a general workflow for key in vitro and in vivo experiments used to validate NLRP3 inflammasome inhibition, based on the methodologies cited in the research.
General workflow for key in vitro and in vivo experiments to study NLRP3 inhibition.
Key methodological details from the literature include:
Tranilast is a clinically safe drug with a well-defined mechanism as a direct NLRP3 inhibitor. Its efficacy in diverse preclinical models supports its repurposing potential for inflammatory diseases. Current research is focused on optimizing its structure, as seen with HNW005, to develop more potent dual-target inhibitors for conditions like gouty arthritis [6]. Future work should include robust clinical trials to validate these promising preclinical findings.
For researcher reference, here are the experimental models and key methodologies from pivotal studies demonstrating Tranilast's mechanisms.
| Study Focus | Model Type | Tranilast Dosing & Administration | Key Readouts & Techniques |
|---|
| Renal Fibrosis in Diabetic Kidney Disease [1] | In vivo: Male Sprague-Dawley rat DKD model (STZ-induced) | 200 mg/kg/day and 400 mg/kg/day, orally for 8 weeks | Techniques: Masson's trichrome staining (fibrosis), Toluidine blue staining (mast cells), IHC, Western blot, RT-qPCR. Readouts: Mast cell count, expression of FN, Col-I, SCF, c-kit. | | Sepsis-Induced Acute Kidney Injury [2] | In vivo: Wistar albino rat sepsis model (Cecal Ligation & Puncture) | 300 mg/kg/day, for 5 days | Techniques: ELISA, spectrophotometric assays, histopathology. Readouts: Survival rate, plasma TNF-α, NGAL, HSP-27, MDA, BUN, renal STAT-3 expression. | | Radiation-Induced Colitis [3] | In vivo: Sprague-Dawley rat pelvic radiation model | 100 mg/kg, intraperitoneally for 10 days | Techniques: H&E staining, Toluidine blue staining (mast cells), IHC. Readouts: Total Inflammation Score (TIS), mast cell count, MMP-9 positive cells. |
The diagram below illustrates the core signaling pathways through which Tranilast exerts its mast cell-stabilizing and anti-fibrotic effects, based on the evidence from the summarized studies.
This diagram shows Tranilast's multi-target action: stabilizing mast cells, inhibiting SCF/c-kit and STAT-3 pathways to reduce inflammatory and fibrotic responses, leading to protective effects in kidney injury and colitis models.
The following diagram outlines the general experimental workflow used in the in vivo studies cited to validate Tranilast's effects.
This workflow shows the common in vivo protocol: inducing disease, administering Tranilast, then analyzing tissues for pathological and molecular changes to quantify drug efficacy.
The evidence confirms that Tranilast's mast cell stabilization is the foundation of its anti-allergic effect, while its broader impact on SCF/c-kit and STAT-3 pathways underpins its potent anti-fibrotic and organ-protective properties [2] [1]. However, it's worth noting that while promising, first-generation mast cell stabilizers like Tranilast can have limitations, including side effects and low bioavailability, which is driving research into next-generation alternatives [4].
Tranilast sodium (chemical name: sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate) represents an important therapeutic agent with broad potential in dermatological, fibrotic, and oncological applications. Originally developed as an anti-allergic medication, tranilast has been approved in Japan and South Korea since 1982 for bronchial asthma, with subsequent approvals for keloids and hypertrophic scars in the 1990s. The sodium salt formulation offers significant advantages over conventional tranilast in terms of solubility and bioavailability for external applications. Current research has revealed multiple mechanistic pathways, including inhibition of TGF-β signaling, suppression of mast cell histamine release, and blockade of NLRP3 inflammasome activation, which collectively contribute to its anti-fibrotic and anti-proliferative effects. These properties have generated considerable interest in developing effective topical formulations that can overcome the inherent solubility limitations of the parent compound while maximizing cutaneous delivery and minimizing systemic exposure.
The development of external formulations containing tranilast addresses a significant clinical need for targeted therapies that can effectively manage fibroproliferative disorders and localized inflammatory conditions with minimal systemic side effects. Traditional oral administration of tranilast has been associated with hepatic toxicity and other systemic adverse effects, including leukopenia, thrombocytopenia, and anemia, which potentially limit its long-term use. External applications provide a promising alternative route that can bypass first-pass metabolism, reduce systemic exposure, and allow for higher localized drug concentrations at the site of pathology. The chemical instability and poor aqueous solubility of conventional tranilast present substantial formulation challenges that have been effectively addressed through the development of this compound salt, which demonstrates improved solubility characteristics while maintaining the parent compound's therapeutic activity.
The development of effective external formulations for this compound requires careful excipient selection to optimize stability, permeation, and patient compliance. Patent literature reveals that aqueous base systems provide particularly favorable characteristics for this compound delivery, balancing excellent solvation capacity with low irritation potential. These systems typically incorporate hydrophilic polymers such as sodium carboxymethylcellulose (NaCMC), which functions as both a viscosity modifier and a sustained-release matrix, prolonging residence time at the application site. The rheological properties of these formulations can be precisely controlled through polymer concentration adjustments to achieve optimal spreadability and adhesion to skin or mucosal surfaces. Additionally, these aqueous systems demonstrate enhanced compatibility with this compound compared to organic solvent-based systems, minimizing degradation pathways and maintaining chemical stability throughout the intended product shelf-life.
Optimized Aqueous Gel Composition: A particularly effective base composition comprises 1-5% sodium carboxymethylcellulose, 5-15% polyethylene glycol (PEG-400), 1-3% diethanolamine, and purified water to 100%. The diethanolamine component serves as a stabilizer and penetration enhancer while maintaining the ionized state of this compound, which is critical for its solubility. Lower alcohol content (less than 10%) in these formulations significantly reduces the potential for skin irritation while maintaining adequate this compound solubility in the range of 0.5-5% w/w. The pH optimization between 7.5 and 8.5 is critical for maintaining chemical stability while ensuring compatibility with skin application, achieved through carefully controlled buffer systems.
Enhanced Retention Systems: More advanced delivery systems incorporate poly(p-dioxanone) (PDO) microparticles within a NaCMC gel matrix, creating a hybrid system that provides sustained release over several days. This approach has demonstrated particular utility in preventing post-surgical adhesions, where extended drug presence is required. The matrix formation occurs through in situ precipitation when the formulation is applied to tissue surfaces, creating a biodegradable reservoir that maintains effective this compound concentrations locally while minimizing systemic absorption.
Overcoming the stratum corneum barrier represents a critical challenge in this compound formulation development. Early patch formulations required high concentrations of fatty acids and alcohols as absorption enhancers, which frequently caused significant irritation and limited their clinical utility. Modern approaches have focused on penetration enhancers with improved safety profiles, including terpene compounds, fatty acid esters, and sulfoxides at concentrations optimized for efficacy without compromising skin barrier function. The selection of these enhancers is guided by their ability to interact with lipid domains within the stratum corneum while maintaining compatibility with this compound and other formulation components.
Table: Absorption Enhancers for this compound Formulations
| Enhancer Category | Specific Examples | Recommended Concentration | Mechanism of Action | Irritation Potential |
|---|---|---|---|---|
| Fatty Alcohols | Lauryl alcohol, Stearyl alcohol | 2-5% | Lipid fluidization | Low to moderate |
| Fatty Acid Esters | Isopropyl myristate, Ethyl lactate | 3-8% | Interaction with intercellular lipids | Low |
| Terpenes | d-Limonene, Menthol | 1-3% | Disruption of stratum corneum organization | Low at recommended concentrations |
| Amino Alcohols | Diethanolamine, Triethanolamine | 1-3% | Solubility enhancement and barrier modification | Low |
The photochemical instability of tranilast and its sodium derivative necessitates careful attention to packaging and storage conditions. Formulations must incorporate light-protective agents or utilize opaque packaging to prevent degradation upon exposure to UV radiation. The aqueous environment, while favorable for solubility, can potentially accelerate hydrolytic degradation, particularly at extreme pH values. Stability testing under accelerated conditions (40°C ± 2°C and 75% RH ± 5% for six months) has demonstrated that optimized aqueous gel systems maintain >95% potency when stored in appropriate containers protected from light. The inclusion of antioxidant systems comprising ascorbic acid (0.01-0.05%) and sodium metabisulfite (0.01-0.03%) further enhances stability by preventing oxidative degradation pathways.
The following standardized protocol describes the preparation of a this compound hydrogel for external application at laboratory scale (100 g batch). This procedure has been optimized to ensure complete dissolution of the active ingredient while maintaining the structural integrity of the polymer matrix. All operations should be conducted under yellow light conditions to prevent photodegradation of the light-sensitive active compound. The equipment required includes a magnetic stirrer with heating capability, an appropriate pH meter, an overhead mixer for higher viscosity formulations, and light-protective containers for storage.
Step 1: Aqueous Phase Preparation: Begin by dispersing 2.0 g of sodium carboxymethylcellulose (medium viscosity grade) in 70 mL of purified water heated to 60°C while stirring at 500 rpm. Maintain the temperature and stirring for 45 minutes to ensure complete hydration of the polymer, then allow the solution to cool to room temperature. Add 10 g of polyethylene glycol (PEG-400) to the aqueous phase with continuous stirring to create a homogeneous mixture.
Step 2: Active Phase Preparation: Dissolve 1.5 g of this compound (pharmaceutical grade, purity >99%) in 15 mL of purified water containing 2.0 g of diethanolamine. Stir until complete dissolution is achieved, which typically requires 15-20 minutes at 300 rpm. The solution should appear clear and yellow; any turbidity indicates incomplete dissolution and requires additional mixing or slight warming to 35°C.
Step 3: Incorporation and pH Adjustment: Gradually add the active solution to the aqueous polymer base with continuous stirring at 400 rpm to ensure uniform distribution without forming air bubbles. Adjust the pH to 8.0 ± 0.2 using either hydrochloric acid (1M) or sodium hydroxide (1M) solutions as needed. Finally, add sufficient purified water to bring the total batch weight to 100 g and mix for an additional 15 minutes to ensure homogeneity.
Step 4: Deaeration and Packaging: Allow the gel to stand for 60 minutes to facilitate deaeration, then transfer to light-protective containers (amber aluminum tubes or glass jars). Label appropriately with storage instructions (store below 25°C, protect from light) and conduct quality control testing as outlined in Section 3.2.
Comprehensive quality assessment of this compound formulations ensures consistency, efficacy, and safety. The following tests should be conducted on each batch according to established pharmaceutical standards, with specifications developed based on stability studies and efficacy evaluations.
Table: Quality Control Specifications for this compound Hydrogel
| Test Parameter | Methodology | Acceptance Criteria | Testing Frequency |
|---|---|---|---|
| Assay (this compound) | HPLC with UV detection at 332 nm | 90.0-110.0% of label claim | Each batch |
| pH | Potentiometric measurement | 7.8-8.2 | Each batch |
| Viscosity | Rotational viscometer (spindle #6, 20 rpm) | 15,000-25,000 cP | Each batch |
| Related Substances | HPLC with UV detection | Individual impurity ≤0.5%, Total impurities ≤2.0% | Each batch |
| Microbial Limit | USP <61> | Total aerobic count ≤100 CFU/g, Absence of specified pathogens | Each batch |
| In Vitro Release | Franz diffusion cell, receptor medium: pH 7.4 phosphate buffer | ≥80% released in 8 hours | First three batches and quarterly |
The rheological characterization should confirm pseudoplastic flow behavior, which ensures easy spreadability upon application while maintaining sufficient viscosity to prevent runoff from the intended site. The content uniformity testing should be performed on samples from the beginning, middle, and end of the filling process to ensure consistency throughout the batch. Additionally, accelerated stability studies should be conducted according to ICH guidelines to establish recommended shelf-life and storage conditions.
The therapeutic efficacy of this compound stems from its multimodal action on several critical pathological pathways. The most extensively characterized mechanism involves the inhibition of transforming growth factor-beta (TGF-β) signaling, a master regulator of fibrosis and tissue remodeling. Tranilast interferes with TGF-β activation and downstream Smad phosphorylation, subsequently reducing the expression of profibrotic genes including those encoding collagen types I and III, fibronectin, and connective tissue growth factor. This antifibrotic activity has been demonstrated in multiple in vitro systems using fibroblasts derived from keloids, hypertrophic scars, and various fibrotic organs, with IC₅₀ values typically in the range of 100-300 μM.
Histamine and Mast Cell Modulation: this compound functions as a mast cell stabilizer that inhibits the release of preformed mediators including histamine, tryptase, and certain prostaglandins from mast cells and basophils. This activity underlies its original classification as an anti-allergic compound and contributes significantly to its anti-pruritic and anti-inflammatory effects in dermatological applications. The drug achieves this effect through membrane stabilization rather than receptor antagonism, with studies demonstrating inhibition of immunoglobulin E-mediated degranulation at concentrations as low as 10 μg/mL in rodent mast cell models.
Inflammasome Regulation: Recent research has identified tranilast as a direct inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. This activity occurs through direct binding to the NACHT domain of NLRP3, preventing its oligomerization and activation. This mechanism is particularly relevant for inflammatory conditions such as gouty arthritis, cryopyrin-associated periodic syndromes, and certain dermatological conditions characterized by inflammasome dysregulation.
The following diagram illustrates the key molecular pathways affected by this compound:
Diagram 1: Multimodal mechanism of action of this compound illustrating key molecular targets and resulting therapeutic effects
The therapeutic potential of this compound in external formulations spans multiple clinical domains, with the strongest evidence supporting its use in dermatological conditions. In keloids and hypertrophic scars, this compound reduces collagen deposition by inhibiting TGF-β-induced fibroblast proliferation and differentiation into myofibroblasts. Clinical studies have demonstrated improved scar appearance, reduced erythema, and decreased pruritus in patients applying tranilast-containing formulations twice daily for 12-24 weeks. The concentration-dependent response observed in these studies supports the use of formulations containing 0.5-5% this compound for optimal efficacy while minimizing local irritation.
Oncological Applications: Emerging research has revealed substantial anti-tumor activity across various cancer types, including breast, prostate, pancreatic, and gastric carcinomas. In vitro studies demonstrate that this compound inhibits cancer cell proliferation through induction of G0/G1 cell cycle arrest and promotion of apoptosis, with IC₅₀ values typically ranging from 50-200 μM depending on the cell line. Particularly noteworthy is its activity against chemotherapy-resistant cancer stem cells (CSCs), with studies showing inhibition of mammosphere formation in CSCs generated from MDA-MB-231 human breast cancer cells. In vivo models of mammary carcinoma have demonstrated significant reduction in primary tumor growth (up to 50%) and dramatically reduced lung metastasis (over 90%) following topical or systemic administration.
Ophthalmic Uses: Research has explored this compound in glaucoma filtration surgery, where its antifibrotic activity helps maintain surgical patency by inhibiting proliferation of Tenon's capsule fibroblasts. Clinical evidence indicates that topical ophthalmic formulations prolong filtration bleb survival and reduce intraocular pressure for up to 24 months post-surgery. The optimal concentration for ophthalmic use appears to be 0.5-1.0% w/v in isotonic, buffered solutions with appropriate preservative systems.
Table: Evidence for Selected Therapeutic Applications of this compound
| Therapeutic Area | Model System | Effective Concentration | Key Outcomes | Evidence Level |
|---|---|---|---|---|
| Keloid/Hypertrophic Scar | Human clinical trial | 0.5-5% topical application | Reduced collagen deposition, improved scar appearance | Clinical (Phase III) |
| Breast Cancer | Mouse xenograft (MDA-MB-231) | 300 mg/kg/day systemic | 50% reduction in primary tumor, >90% reduction in lung metastasis | Preclinical |
| Prostate Cancer | SCID mouse model | 100-200 mg/kg/day systemic | Dose-dependent reduction in tumor volume | Preclinical |
| Glaucoma Surgery | Human clinical trial | 0.5-1.0% ophthalmic solution | Prolonged bleb survival, reduced intraocular pressure at 24 months | Clinical (Phase II) |
| Post-surgical Adhesions | Rat model | 1% in NaCMC/PDO gel | Significant reduction in adhesion formation | Preclinical |
This standardized protocol evaluates the antifibrotic potential of this compound formulations using human dermal fibroblast cultures, providing quantitative assessment of collagen production inhibition. The assay measures both direct effects on collagen synthesis and inhibition of TGF-β1-stimulated production, representing key aspects of this compound's mechanism of action in fibrotic disorders.
Cell Culture Preparation: Establish cultures of human dermal fibroblasts (primary lines or commercially available strains such as HDF-a) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 μg/mL streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ atmosphere until 80-90% confluent. Plate cells in 24-well tissue culture plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours to allow attachment.
Treatment Protocol: Prepare test solutions containing this compound at concentrations of 50, 100, 200, and 300 μM in serum-free DMEM. For TGF-β1 stimulation studies, add 5 ng/mL recombinant human TGF-β1 to appropriate wells. Include vehicle controls (formulation base without active) and positive controls (such as 100 μM pirfenidone). Treat cells in triplicate for each condition and incubate for 48 hours.
Collagen Quantification: Following incubation, harvest culture supernatants for hydroxyproline analysis. Hydrolyze samples in 6N HCl at 110°C for 16 hours, then neutralize and react with chloramine-T and Ehrlich's reagent. Measure absorbance at 560 nm and calculate hydroxyproline concentration against standard curves. Normalize values to total cellular protein content determined by Bradford assay. Express results as percentage inhibition relative to TGF-β1-stimulated controls.
This protocol utilizes Franz diffusion cells to evaluate the transdermal delivery characteristics of this compound formulations, providing critical data on permeation rates and reservoir formation in the skin layers.
Membrane Preparation: Use freshly excised dermatomed human or porcine skin (300-400 μm thickness) mounted on standard Franz diffusion cells with a diffusional area of 0.64 cm² and receptor volume of 5.1 mL. Maintain receptor phase (pH 7.4 phosphate buffer with 0.01% sodium azide) at 37°C with continuous stirring.
Application and Sampling: Apply 100 mg of test formulation to the donor chamber. At predetermined time intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 300 μL samples from the receptor compartment and replace with fresh receptor medium. Analyze samples by validated HPLC method with UV detection at 332 nm.
Data Analysis: Calculate cumulative permeation per unit area and determine steady-state flux from the linear portion of the permeation profile. Following the 24-hour time point, separate the epidermis and dermis by heat separation and extract residual drug to determine skin reservoir formation.
The following diagram illustrates the experimental workflow for evaluating this compound formulations:
Diagram 2: Comprehensive workflow for the development and evaluation of this compound formulations, highlighting key assessment methods at each stage
The chemical stability of this compound in external formulations must be thoroughly characterized to establish appropriate shelf-life and storage conditions. Comprehensive stability testing should evaluate both the active pharmaceutical ingredient and the finished formulation under various environmental stressors.
Forced Degradation Studies: Conduct stress testing under conditions of acid hydrolysis (0.1N HCl, 60°C), base hydrolysis (0.1N NaOH, 60°C), oxidative stress (3% H₂O₂, room temperature), thermal stress (60°C dry heat), and photostability (exposure to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light). Sample at predetermined time points and analyze by HPLC with UV and MS detection to identify degradation products and establish degradation pathways.
Long-term and Accelerated Stability: Package finished product in proposed market containers and store under long-term conditions (25°C ± 2°C/60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C/75% RH ± 5% RH) for up to 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months and evaluate for appearance, pH, viscosity, assay, related substances, preservative efficacy, and microbial limits. Establish specification limits based on initial characterization and safety considerations.
Tranilast possesses a complex regulatory history that influences current development strategies for new formulations. While approved in Japan, South Korea, and China for several indications including bronchial asthma, allergic rhinitis, keloids, and hypertrophic scars, it has not received FDA approval in the United States. In 2016, the FDA proposed excluding tranilast from the list of active pharmaceutical ingredients that compounding pharmacies could formulate with a prescription, citing safety concerns primarily associated with systemic administration. However, development continues for new indications and formulations, with Altacor obtaining orphan designation from the European Medicines Agency for tranilast to prevent scarring following glaucoma surgery.
The patent landscape for tranilast includes expired composition of matter protection (US03940422) with ongoing development of novel crystalline forms and specific formulations. Recent patent applications include WO2013144916 claiming tranilast complexes and cocrystals with nicotinamide, saccharin, gentisic acid, and other coformers, and WO2020035546 covering novel crystalline forms of tranilast or its salts. These developments indicate continued commercial interest in optimizing the drug's physical and chemical properties for enhanced stability, solubility, and delivery.
This compound represents a promising therapeutic agent for external applications targeting fibrotic, inflammatory, and proliferative disorders. The development of effective topical and transdermal formulations requires careful attention to the compound's physicochemical properties, particularly its solubility characteristics and photochemical instability. The aqueous-based systems described in these application notes provide a foundation for formulating stable, effective products with enhanced skin permeation and favorable safety profiles. The comprehensive experimental protocols facilitate standardized evaluation of both formulation performance and biological activity, supporting the translation of promising formulations into clinical applications. Continued research is warranted to fully exploit the multimodal mechanism of this compound across its expanding range of potential therapeutic applications.
Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-fibrotic agent initially developed for treating bronchial asthma, keloids, and hypertrophic scars. It has since demonstrated therapeutic potential across a broad spectrum of conditions including proliferative disorders, cancer, autoimmune diseases, and fibrotic pathologies through its ability to suppress the expression and action of TGF-β pathway along with other inflammatory mediators [1] [2]. The molecular structure of Tranilast presents significant challenges for transdermal delivery due to its low solubility in both aqueous and common pharmaceutical solvents, coupled with its relatively high molecular weight (approximately 327.34 g/mol) that approaches the conventional limit for passive skin permeation [3] [4].
The transdermal route offers numerous advantages for Tranilast administration, including bypass of hepatic first-pass metabolism that occurs with oral formulations, sustained drug delivery maintaining constant plasma levels, reduced dosing frequency, and improved patient compliance [4] [3]. Additionally, direct application to affected skin conditions like keloids, hypertrophic scars, and dermatological disorders enables targeted therapy with potentially reduced systemic exposure. However, the stratum corneum (SC), the outermost skin layer approximately 10-20 μm thick, presents the primary barrier to transepidermal drug delivery through its unique "brick-and-mortar" structure consisting of keratin-rich corneocytes embedded in lipid matrices [5] [4].
Table 1: Key Properties of Tranilast Relevant to Transdermal Delivery
| Property | Value/Characteristic | Implication for Transdermal Delivery |
|---|---|---|
| Molecular Weight | 327.34 g/mol | Approaches 500 Da limit for passive skin permeation [4] |
| Aqueous Solubility | Sparingly soluble | Limited partitioning into viable epidermis [3] |
| log P | ~1-3 (estimated) | Potentially favorable for intercellular route [4] |
| Melting Point | >150°C | Challenges with solubility in formulation bases [3] |
| Therapeutic Indications | Keloids, hypertrophic scars, asthma, proliferative disorders | Dermatological applications benefit from topical delivery [1] [2] |
| Mechanism of Action | TGF-β inhibition, mast cell stabilization | Multiple pathways for anti-fibrotic and anti-proliferative effects [1] |
The development of effective Tranilast transdermal formulations requires careful selection of excipients that address the drug's solubility limitations while enhancing skin permeation. Traditional formulations have utilized fatty acids and esters, animal and vegetable oils, terpene compounds, and alcohols with limited success due to insufficient solubility and potential skin irritation [3]. More advanced approaches incorporate chemical permeation enhancers that reversibly disrupt the highly organized lipid structure of the stratum corneum, increasing drug diffusivity through the intercellular pathway. These include surfactants, ethanol, oleic acid, and Azone derivatives, though their application requires careful optimization to minimize skin irritation while maximizing enhancement effect [5] [3].
Ultra-deformable vesicular systems represent a significant advancement in Tranilast transdermal delivery. Transethosomes, which combine ethanol (a permeation enhancer), phospholipids (membrane forming components), and edge activators (typically surfactants), have demonstrated particular promise due to their high deformability that enables penetration through skin pores smaller than their own diameter [6]. These sophisticated nanocarriers enhance drug delivery through multiple mechanisms: lipid bilayer fluidization from ethanol content, vesicle-skin interactions that disrupt SC organization, and transappendageal routing via hair follicles and sweat glands that bypasses the intact stratum corneum [6]. The composition of these systems can be optimized to achieve desired characteristics, with typical Tranilast loading ranging from 0.5-2% depending on the intended therapeutic application.
Table 2: Formulation Composition for Advanced Tranilast Transdermal Systems
| Component | Function | Concentration Range | Examples |
|---|---|---|---|
| Tranilast | Active Pharmaceutical Ingredient | 0.5-2.0% w/w | Micronized form for enhanced solubility |
| Phospholipids | Vesicle membrane formation | 2-5% w/w | Soy phosphatidylcholine, hydrogenated lecithins |
| Edge Activators | Enhance deformability | 0.5-2% w/w | Sodium cholate, Tween 80, Span 80 |
| Ethanol | Permeation enhancer & vesicle stabilizer | 10-30% w/w | 95% ethanol, membrane fluidizer |
| Chemical Enhancers | SC lipid disruption | 5-15% w/w | Oleic acid, propylene glycol, terpenes |
| Aqueous Phase | Vehicle | q.s. to 100% | Purified water, buffers (pH 5.5-7.0) |
| Polymeric Matrix | Patch reservoir/adhesive | 40-70% w/w | Polyisobutylene, silicone, acrylate (patches) |
Physical enhancement methods provide an alternative or complementary approach to chemical permeation enhancers by temporarily disrupting the skin barrier function through externally applied energy or mechanical means. Microneedle technology has emerged as particularly promising for Tranilast delivery, creating micron-scale conduits through the stratum corneum and upper epidermis that enable direct drug access to deeper skin layers without stimulating pain receptors or causing significant bleeding [5] [4]. These minimally invasive devices can be fabricated as solid microneedles for pretreatment, coated microneedles for rapid drug delivery, dissolvable microneedles for sustained release, or hollow microneedles for continuous infusion [5].
Other physical enhancement technologies include:
Protocol Objective: To prepare and characterize ultra-deformable transethosomes for enhanced transdermal delivery of Tranilast.
Materials:
Equipment:
Procedure:
Thin Film Hydration Method:
Cold Method:
Purification and Storage:
Protocol Objective: To evaluate the transdermal permeation kinetics of Tranilast from formulated systems.
Materials:
Procedure:
Membrane Preparation:
Assembly and Equilibration:
Application of Test Formulations:
Sample Analysis and Data Treatment:
Table 3: Key Characterization Parameters for Tranilast Transdermal Formulations
| Parameter | Methodology | Target Specifications |
|---|---|---|
| Vesicle Size & PDI | Dynamic Light Scattering | 100-200 nm, PDI <0.3 [6] |
| Zeta Potential | Electrophoretic Mobility | <-30 mV or >+30 mV for stability [6] |
| Entrapment Efficiency | Ultracentrifugation/Dialysis followed by HPLC | >85% for transethosomes [6] |
| Deformability Index | Extrusion through polycarbonate membrane (50 nm pore) | >20 for ultra-deformable vesicles [6] |
| Drug Content | HPLC analysis after methanol disruption | 95-105% of labeled claim |
| In Vitro Release | Franz diffusion cells or dialysis bag | 60-80% release within 24 hours |
| Stability | ICH guidelines (25°C/60% RH & 40°C/75% RH) | Retain >90% potency for 6 months |
Tranilast exerts its therapeutic effects through multiple interconnected pathways that contribute to its efficacy in treating fibroproliferative disorders, keloids, and various dermatological conditions. The primary mechanism involves inhibition of transforming growth factor-beta (TGF-β) signaling, a key mediator in fibrosis, inflammation, and cell proliferation [1] [2]. TGF-β promotes the differentiation of fibroblasts into myofibroblasts, increases extracellular matrix production, and induces collagen synthesis – all central processes in scar formation and fibrosis. Tranilast interferes with TGF-β release from various cell types including fibroblasts and immune cells, and disrupts downstream signaling cascades such as Smad phosphorylation and nuclear translocation [2].
Additional mechanisms contribute to Tranilast's anti-proliferative effects across various cell types:
The following diagram illustrates Tranilast's multi-target mechanism of action:
The transport of Tranilast across the skin occurs through multiple parallel pathways that vary in their contribution depending on the formulation characteristics and enhancement strategies employed. The three primary routes include:
Intercellular Pathway: Drug molecules diffuse through the lipid matrix surrounding the corneocytes in the stratum corneum. This route represents the most significant pathway for most small molecular weight drugs with balanced lipophilicity (log P 1-3). The tortuous route between keratin-rich cells presents a significant barrier that can be enhanced by lipid-fluidizing agents like ethanol and oleic acid contained in advanced formulations [5] [4].
Transcellular Pathway: Molecules cross directly through the keratinocytes themselves, requiring sequential partitioning into and out of the lipophilic cell membranes and aqueous cytoplasm. This route is generally less efficient due to the multiple partitioning steps required but may contribute to Tranilast transport, particularly for more lipophilic derivatives [5].
Transappendageal Pathway: Also known as the "shunt route," this pathway involves drug penetration through hair follicles, sweat glands, and sebaceous glands. While these appendages constitute only 0.1% of the total skin surface area, they provide direct access to the viable epidermis and dermis, bypassing the intact stratum corneum barrier. This route is particularly important for large molecules and particulate systems like transethosomes and other nanocarriers that can be sequestered in follicular reservoirs and released over extended periods [5] [6].
The following diagram illustrates the primary skin penetration pathways for Tranilast formulations:
Mechanism of Action: Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug with potent anti-fibrotic properties [1]. Its efficacy in RIF primarily involves:
Therapeutic Potential: Beyond RIF, tranilast's ability to disrupt fibrotic pathways supports its investigation for cardiac, pulmonary, and liver fibrosis, as well as keloids and scleroderma [3] [1].
This detailed protocol is adapted from a study investigating tranilast in a rat model of diabetic kidney disease (DKD) [2].
1. Animal Model Induction
2. Drug Administration and Grouping
3. Sample Collection and Analysis
4. Key Outcome Assessments
Table 1: Efficacy of Tranilast in a Rat DKD Model (8-week treatment) [2]
| Parameter | Normal Control | DKD Model | Tranilast (200 mg/kg) | Tranilast (400 mg/kg) |
|---|---|---|---|---|
| Renal Interstitial Fibrosis Area | Baseline level | Significantly increased | Reduced vs. model | Dose-dependently reduced |
| Mast Cell Infiltration (C3aR+ cells) | Baseline level | Significantly increased | Reduced vs. model | Dose-dependently reduced |
| FN, Col-I Protein/mRNA | Baseline level | Significantly upregulated | Downregulated vs. model | Dose-dependently downregulated |
| SCF, c-kit Protein/mRNA | Baseline level | Significantly upregulated | Downregulated vs. model | Dose-dependently downregulated |
Table 2: Efficacy of Tranilast in Other Fibrotic Disease Models
| Disease Model | Species | Dose & Duration | Key Outcomes | Source |
|---|---|---|---|---|
| Muscular Dystrophy (mdx mice) | Mouse | ~300 mg/kg/day for 9 weeks | ↓ Diaphragm fibrosis by 31%; Improved fatigue resistance. | [4] |
To elucidate tranilast's mechanism, you can conduct in vitro studies using renal cells (e.g., tubular epithelial cells, fibroblasts).
The diagram below illustrates the key molecular mechanisms by which tranilast is understood to exert its anti-fibrotic effects in renal interstitial fibrosis, based on the provided research.
Tranilast (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug initially developed for the treatment of bronchial asthma, allergic rhinitis, and atopic dermatitis. Beyond its conventional applications, Tranilast has demonstrated significant anti-tumor properties across various cancer types, including breast cancer, making it a promising candidate for oncological research [1]. The drug exhibits multiple mechanisms of action relevant to cancer biology, including inhibition of TGF-β signaling, suppression of cancer cell proliferation and migration, induction of apoptosis, and targeting of cancer stem-like cells (CSCs) [1] [2].
In breast cancer research, Tranilast has shown particular promise in addressing the challenges of drug resistance and metastasis. Studies have demonstrated that Tranilast can enhance the efficacy of conventional chemotherapeutic agents and targeted therapies, providing a rationale for combination treatment approaches [1] [3]. Its activity against triple-negative breast cancer (TNBC) cells is especially noteworthy given the limited treatment options currently available for this aggressive subtype [2]. Furthermore, Tranilast has been shown to inhibit breast cancer stem-like cells, which are often responsible for tumor recurrence and therapeutic resistance [2].
When designing experiments with Tranilast in breast cancer cell culture models, several critical factors must be considered to ensure physiologically relevant and reproducible results:
Cell Line Selection: Include breast cancer cell lines representing different molecular subtypes to evaluate subtype-specific responses. Essential lines should encompass hormone receptor-positive (e.g., MCF-7, T47D), HER2-positive (e.g., BT-474, SK-BR-3), and triple-negative (e.g., MDA-MB-231, MDA-MB-468, BT-549) subtypes [1] [4] [2]. The inclusion of normal mammary epithelial cells (e.g., MCF-10A) as controls is recommended to assess cancer-specific effects.
Treatment Conditions: Determine whether to evaluate Tranilast as a monotherapy or in combination with other agents based on research objectives. For combination studies, appropriate controls (individual agents alone) must be included to assess synergistic, additive, or antagonistic effects [1] [3].
Exposure Time: Standard initial experiments typically employ 48-72 hour exposure periods, though longer durations may be necessary for specific endpoints such as clonogenic survival or stem cell enrichment studies [1] [2]. Time-course experiments are valuable for capturing dynamic responses.
Assessment Endpoints: Define primary and secondary endpoints early in experimental planning. These may include cell viability, apoptosis induction, cell cycle distribution, migration/invasion capacity, colony formation, mammosphere formation (for CSCs), and molecular marker expression [1] [4] [2].
While conventional 2D cultures provide valuable initial data, incorporating three-dimensional (3D) culture models can significantly enhance the physiological relevance of findings. 3D bioprinted models, spheroids, and organoid systems better recapitulate the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration dynamics [5] [6]. These models are particularly valuable for studying tumor-stroma interactions and evaluating the efficacy of Tranilast in more physiologically relevant contexts.
Materials Required:
Procedure:
Table 1: Effective Concentrations of Tranilast in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | Tranilast Concentration Range | Key Effects Observed | Primary Assays | Citation |
|---|---|---|---|---|---|
| MCF-7 | ER+/PR+ | 50-200 μM | Synergistic enhancement of tamoxifen efficacy; apoptosis induction | MTT, TUNEL, TGF-β expression | [1] |
| MDA-MB-231 | Triple-negative | 100-300 μM | Inhibition of migration; reduced colony formation; apoptosis induction | Wound healing, colony formation, PARP cleavage | [1] [4] |
| BT-474 | HER2+ | 100-200 μM | Growth inhibition; reduced mammosphere formation | Colony formation, mammosphere assay | [2] |
| Drug-surviving CSCs | Various subtypes | 100-200 μM | Inhibition of mammosphere formation; dissociation of existing mammospheres | Mammosphere formation | [2] |
The effective concentration of Tranilast varies depending on the cell line characteristics, specific assay type, and treatment duration. Preliminary dose-response experiments are essential to establish appropriate concentrations for each experimental system. When designing dose-response studies, include a range of at least 5-7 concentrations spanning from below to above the anticipated effective dose.
Vehicle controls containing the same concentration of DMSO as treatment groups must be included in all experiments. Additional controls should consist of untreated cells (to assess basal growth) and positive controls specific to each assay (e.g., staurosporine for apoptosis assays).
Table 2: Tranilast in Combination with Other Therapeutics
| Combination Agent | Cancer Model | Tranilast Concentration | Combination Agent Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Tamoxifen | MCF-7 cells | 50-200 μM | 2 μM | Enhanced growth inhibition; increased apoptosis; reduced TGF-β signaling | [1] |
| Cisplatin | Osteosarcoma cells | 200 μM | 2 μM | Synergistic inhibition of viability; increased G2/M arrest; enhanced apoptosis | [3] |
| Doxorubicin | Osteosarcoma cells | 200 μM | 100 nM | Enhanced growth inhibition | [3] |
| Not specified | Drug-surviving breast CSCs | 200 μM | Mitoxantrone selection | Inhibition of mammosphere formation; prevention of lung metastasis in vivo | [2] |
MTT Assay Protocol:
Alternative Viability Assays:
Annexin V/Propidium Iodide Staining and Flow Cytometry:
Complementary Apoptosis Assays:
Tranilast exerts its anti-tumor effects through multiple interconnected molecular pathways, which can be investigated using the following experimental approaches:
Tranilast has been demonstrated to inhibit the synthesis and secretion of TGF-β, a key regulator of tumor progression and metastasis [1]. To investigate this mechanism:
Recent evidence indicates that Tranilast functions as an AHR agonist, and this activity contributes significantly to its anti-cancer effects [2]. Key experiments include:
Diagram 1: Molecular mechanisms and biological effects of Tranilast in breast cancer models. Tranilast targets multiple pathways including TGF-β signaling, AHR activation, cell cycle regulation, and apoptosis induction, resulting in comprehensive anti-tumor effects.
When evaluating Tranilast in combination with other therapeutic agents, proper assessment of drug interactions is essential:
The favorable safety profile of Tranilast in humans, established through its clinical use for non-oncological indications, supports its repurposing for cancer therapy. However, several considerations are important for translational research:
Tranilast represents a promising therapeutic candidate for breast cancer treatment, particularly in combination approaches targeting conventional chemotherapy-resistant cells and cancer stem cell populations. The protocols outlined in this document provide a comprehensive framework for investigating the anti-tumor effects of Tranilast in breast cancer cell culture models, with emphasis on appropriate experimental design, concentration optimization, and mechanistic analysis. The integration of Tranilast into more complex 3D culture systems and its combination with targeted therapies represent promising directions for future research that may facilitate the clinical translation of this well-tolerated drug for oncology applications.
This compound (CAS# 104931-56-8) is the sodium salt form of Tranilast, an antiallergic drug first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Its indications were later expanded to include keloid and hypertrophic scar treatment in 1993. The drug has gained research interest for its broad therapeutic potential, including applications in fibrotic disorders, cancer, and cardiovascular diseases. Tranilast (SB 252218, MK 341) functions by suppressing the release of inflammatory mediators from mast cells and inhibits collagen synthesis in fibroblasts through suppression of Transforming Growth Factor (TGF)-β1, making it particularly valuable for investigating fibrotic pathways and inflammatory conditions [1] [2].
For research purposes, this compound offers favorable solubility properties in dimethyl sulfoxide (DMSO), facilitating in vitro and in vivo studies. These application notes provide detailed protocols for stock solution preparation, experimental applications, and handling considerations to ensure research reproducibility and compound stability. The information presented herein consolidates technical data from multiple supplier specifications and peer-reviewed research findings to support scientists in incorporating this compound into their investigative workflows [3] [2].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 104931-56-8 |
| Molecular Formula | C₁₈H₁₆NNaO₅ |
| Molecular Weight | 349.31 g/mol |
| Appearance | Powder |
| Purity | >99% |
| Storage | Desiccate at -20°C |
Table 2: Solubility Profile of this compound
| Solvent System | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | Soluble | 50 mg/mL (152.75 mM) | Sonication recommended |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Soluble | 2 mg/mL (6.11 mM) | Sequential addition required |
| Water | Limited solubility | N/A | Not recommended for stock preparation |
This compound exhibits optimal solubility in DMSO, with a recommended stock concentration of 50 mg/mL (152.75 mM) for most research applications. The molecular structure features both hydrophobic aromatic rings and hydrophilic carboxylate group, contributing to its amphiphilic character and biological activity. The sodium salt form offers improved handling characteristics compared to the parent compound while maintaining equivalent biological activity [3] [2].
When preparing solutions, researchers should note that this compound solutions in DMSO may require brief sonication to achieve complete dissolution, particularly for higher concentrations. The compound demonstrates concentration-dependent stability, with more dilute solutions having shorter usable lifespans. For cellular assays, it is crucial to maintain final DMSO concentrations below 0.1% to avoid solvent-related cytotoxicity [2].
Table 3: Master Stock Solution Preparation Guide
| Component | Amount | Final Concentration |
|---|---|---|
| This compound powder | 50 mg | 50 mg/mL |
| Anhydrous DMSO | 1 mL | 100% |
Step-by-Step Protocol:
Equipment Preparation: Ensure all equipment is clean and dry. Pre-chill DMSO if stored at room temperature. Use glass or HDPE/PETE plastic containers for solution preparation and storage [4].
Weighing: Accurately weigh 50 mg of this compound powder using an analytical balance. Record the exact mass for concentration calculations.
Dissolution: Transfer the weighed powder to a suitable container. Add 1 mL of DMSO to achieve a 50 mg/mL (152.75 mM) concentration.
Mixing: Vortex the mixture for 30-60 seconds, then sonicate in a water bath sonicator for 2-5 minutes until the solution appears clear without visible particulates.
Quality Assessment: Inspect the solution against a white background to confirm complete dissolution. Centrifuge briefly if necessary to pellet any undissolved material.
Aliquoting: Divide the master stock into single-use aliquots in amber vials to minimize freeze-thaw cycles and prevent light-induced degradation [3].
Storage: Store aliquots at -80°C for long-term preservation (up to 1 year) or at -20°C for shorter-term use (several months) [2].
For cellular assays, prepare working dilutions from the master stock immediately before use:
Serial Dilution: Thaw the master stock solution at room temperature and vortex briefly.
Intermediate Dilution: Prepare an intermediate concentration in complete cell culture media, ensuring the DMSO concentration does not exceed 0.1-0.5% for most cell types.
Application: Add the working solution to cells dropwise with gentle swirling to ensure even distribution.
For animal studies, prepare a formulation suitable for administration:
This compound has demonstrated significant efficacy in fibrosis research, particularly through its inhibition of TGF-β1-mediated collagen synthesis. In diabetic rat hearts, treatment with Tranilast reduced phospho-Smad2 by 37% and effectively attenuated cardiac fibrosis [1]. Similar anti-fibrotic effects have been observed in models of hypertrophic scarring and keloid formation, where Tranilast (3-300 μM) inhibited collagen synthesis in fibroblasts derived from pathological scar tissue without affecting normal skin fibroblasts [1] [2].
Protocol for Fibrosis Modeling:
The anti-allergic properties of Tranilast make it valuable for studying inflammatory conditions. The drug suppresses lipid mediator and cytokine release from inflammatory cells, particularly mast cells [2]. Research applications include bronchial asthma models, allergic conjunctivitis, and atopic dermatitis.
Protocol for Mast Cell Stabilization:
Despite its primary indications, Tranilast has been investigated for neurodegenerative conditions including Alzheimer's Disease (AD). Interestingly, Tranilast binds to Aβ40 monomers with approximately 300 μM affinity and increases Aβ40 fibrillation more than 20-fold in thioflavin T assays at a 1:1 molar ratio [5]. This paradoxical effect suggests potential complications for usage in elderly patients while simultaneously offering a research tool for studying amyloid aggregation mechanisms.
Protocol for Amyloid Aggregation Studies:
Table 4: Storage Conditions and Stability Information
| Condition | Temperature | Stability Duration | Container Type |
|---|---|---|---|
| Long-term storage | -80°C | 1 year | Glass or compatible plastic |
| Intermediate storage | -20°C | 3 months | Amber glass vials |
| Shipping condition | Room temperature | Few days | With desiccant |
| Working solution | 4°C | 1 week | Sterile tubes |
Critical Storage Considerations:
Researchers may encounter precipitation issues when working with this compound. If precipitation occurs:
For animal studies, the recommended formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) provides acceptable solubility while minimizing potential solvent toxicity [2]. Dose translation between species should follow established guidelines, with particular attention to maximum tolerated doses in specific animal models.
Appropriate controls are essential for valid experimentation:
Tranilast (N-3,4-dimethoxycinnamoyl anthranilic acid) is an orally administered anti-allergic drug approved in Japan and South Korea for treating asthma, keloids, and hypertrophic scars. While it has no approved indications in the United States, research over the past several decades has revealed significant anti-tumor properties against various cancers, including prostate cancer. The drug has attracted research interest due to its favorable safety profile and multi-modal mechanism of action that includes direct anti-proliferative effects on cancer cells, suppression of transforming growth factor beta (TGF-β) signaling, and inhibition of osteoclast differentiation in bone metastasis environments.
Research specifically relevant to prostate cancer has demonstrated that Tranilast exhibits potent activity against hormone-refractory prostate cancer (HRPC) cells, which represents a significant clinical challenge in advanced disease management. The drug's ability to target both cancer cells and the associated bone stromal microenvironment makes it particularly promising for addressing prostate cancer bone metastases, which occur in approximately 90% of patients with advanced disease and significantly contribute to morbidity and mortality. These Application Notes consolidate the available preclinical evidence and provide detailed methodologies for implementing Tranilast studies in prostate cancer SCID mouse models.
Table 1: Tranilast Dosing Regimens in Prostate Cancer SCID Mouse Models
| Prostate Cancer Cell Line | Dosing Route | Dose Frequency | Dose Range | Treatment Duration | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|---|
| LNCaP-SF implanted in castrated SCID mice | Oral administration | Daily | 100-200 mg/kg/day | Not specified | Reduced tumor volume in dose-dependent manner; inhibited osteoblastic changes in bone microenvironment | [1] |
| Rat prostate cancer (PLS-10) in F344 rats | Oral administration | Daily | 200-400 mg/kg/day | 9 days | Significant reduction in tumor volume at 400 mg/kg/day; induction of apoptosis and necrosis; decreased cranial bone defects | [2] |
Table 2: Efficacy Outcomes in Preclinical Prostate Cancer Models
| Experimental Model | Anti-Proliferative Effects | Impact on Bone Metastasis | Apoptosis Induction | Clinical Correlation | |------------------------|--------------------------------|-------------------------------|--------------------------|--------------------------| | LNCaP-SF in SCID mice | Dose-dependent inhibition | Suppressed TGF-β1-associated osteoblastic changes | Cell cycle arrest and apoptosis demonstrated | PSA progression inhibited in 4/16 advanced HRPC patients | [1] | | PLS-10 in F344 rats | Significant at higher dose (400 mg/kg/day) | Decreased osteoclast differentiation | Significant apoptosis and tumor necrosis observed | Not assessed in this study | [2] | | Various human cell lines (LNCaP, PC-3, DU145) | Dose-dependent in all lines | Inhibited osteoclast differentiation | Varied by cell line (strong in LNCaP) | Improved survival in clinical pilot (74.5% at 12 months) | [2] [3] |
Across multiple animal studies, Tranilast has demonstrated a favorable safety profile with good tolerability:
Long-term administration (2 months) of Tranilast at 50 mg/kg/day in SCID mice showed no significant adverse effects on body weight, mobility, or overall health status. [4]
Comprehensive blood chemistry analysis revealed no adverse effects on kidney function (BUN, creatinine), liver function (alkaline phosphatase, ALT, albumin, total protein, bilirubin), carbohydrate metabolism (glucose), electrolytes, or pancreatic function. [4]
In a muscular dystrophy mouse model, even higher doses (~300 mg/kg/day) for 9 weeks were well tolerated without overt toxicity signs, further supporting the drug's wide therapeutic window. [5]
Diagram 1: Experimental workflow for long-term Tranilast efficacy studies in SCID mice. Adapted from methodology in fibroid xenograft studies demonstrating 37% tumor weight reduction after 8-week treatment. [4]
Animal Model Preparation:
Utilize CB-17 SCID/beige mice (6-8 weeks old) with impaired T-cell, B-cell, and NK-cell function to enable successful engraftment of human prostate cancer cells. [4]
For hormone-refractory prostate cancer models, employ castrated male SCID mice to simulate androgen-independent disease progression. [1]
Supplement with estrogen and progesterone as needed for optimal xenograft establishment, particularly when using patient-derived tissue explants. [4]
Cancer Cell Implantation:
For subcutaneous tumors: Inject 1-5×10^6 LNCaP-SF cells in Matrigel or similar basement membrane matrix into the dorsal subcutis. [1]
For intra-tibial models (bone metastasis): Carefully inject 0.5-1×10^6 cells in sterile PBS directly into the tibia bone marrow space to establish bone lesions. [1]
Allow tumors to establish to palpable size (typically 50-100 mm³) before initiating Tranilast treatment.
Tranilast Preparation:
Prepare fresh Tranilast suspension daily in appropriate vehicle, typically 0.5% methylcellulose or similar inert carrier that ensures consistent dosing. [1] [2]
For the reported doses of 100-200 mg/kg/day in prostate cancer models, calculate the required concentration based on average mouse weight (25-30 g). [1]
For a 200 mg/kg dose in a 25 g mouse: Prepare a 5 mg/mL suspension and administer 1 mL orally by gavage. [2]
Administration Technique:
Administer via oral gavage using appropriate animal feeding needles to ensure accurate delivery to the stomach.
Maintain consistent daily dosing schedule at approximately the same time each day to maintain stable drug levels.
Continue treatment for study duration (typically several weeks to months) with regular monitoring.
Tumor Monitoring:
Measure subcutaneous tumors 2-3 times weekly using digital calipers, calculating volume as (length × width²)/2.
For bone tumors, monitor by weekly bioluminescence imaging if using luciferase-expressing cells, or by micro-CT for osteoblastic/osteolytic changes.
Track serum PSA levels in models using PSA-producing cell lines (e.g., LNCaP) as a biomarker of disease burden.
Histopathological Analysis:
Upon sacrifice, excise tumors and process for paraffin embedding and sectioning for comprehensive histological evaluation.
Perform H&E staining for general morphology and necrosis assessment.
Conduct TUNEL assay for apoptosis detection and Ki67 immunohistochemistry for proliferation assessment. [1] [4]
Molecular Analyses:
Analyze expression of proteins involved in cell cycle arrest and apoptosis (p21, Bim, cleaved caspase-3) by Western blotting. [1] [6]
Evaluate TGF-β pathway components and osteoclast differentiation markers (RANKL, TRAP) in bone metastasis models. [1] [2]
Assess fibrosis reduction with Masson's trichrome staining, particularly in stromal components. [4] [5]
Diagram 2: Comprehensive mechanism of Tranilast action in prostate cancer models, integrating direct anti-tumor effects and microenvironment modulation. [1] [2] [7]
Direct Anti-Proliferative Effects:
Tranilast exerts direct anti-cancer activity through multiple interconnected mechanisms:
Cell Cycle Arrest: Tranilast induces G0/G1 and G2/M phase arrest by upregulating p21 expression and downregulating cyclin-dependent kinase 2 (CDK2) and cyclin D1 (CCND1) expression. This effectively halts cancer cell proliferation. [4] [6]
Apoptosis Induction: The drug promotes programmed cell death through caspase-3 activation and PARP cleavage, as demonstrated by increased TUNEL-positive cells in treated tumors. [1] [2]
Aryl Hydrocarbon Receptor (AHR) Activation: Recent evidence identifies Tranilast as an AHR agonist, triggering nuclear translocation and subsequent regulation of genes involved in cell cycle control and differentiation. [8]
Microenvironment Modulation:
The drug's significant impact on the tumor microenvironment contributes substantially to its efficacy:
TGF-β Pathway Inhibition: Tranilast suppresses transforming growth factor beta 1 (TGF-β1) secretion from bone-derived stromal cells, disrupting a critical signaling axis that promotes prostate cancer growth and osteoblastic metastasis. [1] [7]
Osteoclast Differentiation Suppression: In bone metastasis models, Tranilast inhibits osteoclast differentiation from bone marrow precursors, potentially limiting the vicious cycle of bone resorption and cancer growth in osseous metastases. [2]
Extracellular Matrix Remodeling: The drug reduces expression of collagen types I and III and fibronectin in stromal components, decreasing fibrosis that can create physical barriers to drug delivery. [4] [5]
Research in osteosarcoma models demonstrates that Tranilast can synergize with conventional chemotherapy:
Cisplatin Synergy: Combination index values of 0.39-0.57 indicate strong synergistic effects when Tranilast is combined with cisplatin, significantly enhancing apoptosis through increased G2/M arrest. [6]
Doxorubicin Enhancement: Similar synergistic effects observed with doxorubicin, suggesting potential for combination with multiple DNA-damaging agents. [6]
Mechanistic Basis: Tranilast increases expression of Bim protein and enhances phosphorylation of CDK1 (Y15), augmenting chemotherapy-induced cell cycle arrest and death. [6]
The accumulated preclinical evidence supports several promising applications for Tranilast in prostate cancer research:
Hormone-Refractory Disease Management: Tranilast demonstrates significant activity against castration-resistant prostate cancer (CRPC) both in vitro and in vivo, addressing a critical unmet clinical need. [1] [3]
Bone Metastasis Control: The dual inhibition of both cancer cells and osteoclast differentiation positions Tranilast as a promising candidate for managing prostate cancer bone metastases. [1] [2]
Combination Therapy Development: The demonstrated synergy with cisplatin suggests potential for chemo-sensitization strategies that could enhance efficacy while reducing chemotherapy doses and associated toxicities. [6]
Cancer Stem Cell Targeting: Evidence from breast cancer models shows Tranilast inhibits cancer stem-like cells (CSCs) through AHR activation, suggesting potential application in preventing tumor recurrence. [8]
Tranilast represents a promising therapeutic candidate for prostate cancer with a favorable preclinical efficacy and safety profile. The well-established dosing regimens of 100-200 mg/kg/day in SCID mouse models have consistently demonstrated significant anti-tumor effects against hormone-refractory prostate cancer, particularly in the context of bone metastasis. The drug's multi-modal mechanism of action, targeting both cancer cells and the tumor microenvironment, provides a compelling rationale for its continued development.
The excellent tolerability observed in animal studies, coupled with existing clinical safety data from non-oncological indications, supports the translational potential of Tranilast for prostate cancer therapy. Future research directions should focus on optimizing combination regimens with standard prostate cancer therapeutics, validating its effects on cancer stem cell populations in prostate cancer models, and advancing toward controlled clinical trials in patients with advanced disease.
Glaucoma filtration surgery remains a cornerstone in the management of patients with uncontrolled intraocular pressure (IOP) despite maximal medical therapy. The long-term success of these procedures, particularly trabeculectomy and tube shunt implantation, is critically dependent on modulating the wound healing response at the surgical site. The fundamental paradox in glaucoma filtration surgery is that while most surgical procedures aim for complete wound healing and tissue restoration, these procedures require incomplete wound healing to maintain aqueous outflow through the created pathway. Excessive scarring and fibrosis at the conjunctival-subconjunctival interface represents the most common cause of surgical failure, occurring in up to 30% of cases in certain high-risk populations [1] [2].
Current anti-fibrotic adjuvants, specifically Mitomycin C (MMC) and 5-fluorouracil (5-FU), have been widely used to modulate postoperative scarring. While these agents have improved surgical success rates, they are associated with significant complications including bleb leakage, hypotony, blebitis, and endophthalmitis [1]. Their mechanism of action involves non-specific cytotoxicity, leading to widespread cell death and apoptosis rather than targeted modulation of fibrotic pathways. This non-selectivity contributes to their adverse effect profile and underscores the need for more targeted therapeutic approaches [1] [2].
Tranilast (N-3,4-dimethoxycinnamoyl anthranilic acid) represents a promising alternative with a different mechanism of action focused on specific inhibition of key pro-fibrotic mediators. Initially developed as an anti-allergic agent and approved in Japan and South Korea for keloids, hypertrophic scars, and asthma, tranilast has demonstrated potent anti-fibrotic and anti-inflammatory properties across multiple disease models [3] [4] [5]. Its potential application in glaucoma surgery has gained interest due to its favorable safety profile and multi-faceted approach to scar prevention, positioning it as a potentially valuable adjunct for improving surgical outcomes while minimizing sight-threatening complications associated with current antimetabolite therapies.
Tranilast exerts its anti-fibrotic effects through multiple interconnected pathways that target key processes in the wound healing cascade. The primary mechanism involves suppression of transforming growth factor-beta (TGF-β) signaling, a master regulator of fibrosis. Specifically, tranilast inhibits the expression and action of TGF-β isoforms (β1, β2, and β3), which are critically involved in fibroblast activation, differentiation into myofibroblasts, and subsequent extracellular matrix (ECM) deposition [4] [6]. This targeted approach contrasts with the non-specific cytotoxic effects of conventional anti-fibrotics, potentially offering a more favorable risk-benefit profile.
Beyond TGF-β suppression, tranilast demonstrates additional pleiotropic effects that contribute to its anti-scarring properties. The drug significantly inhibits proliferation of multiple cell types involved in scar formation, including fibroblasts, inflammatory cells, and smooth muscle cells. It also suppresses collagen synthesis through downregulation of key collagen types (I and III) and other ECM components such as fibronectin [4]. Furthermore, tranilast has been shown to induce apoptosis in activated fibroblasts and myofibroblasts, promoting the resolution of fibrosis while sparing normal tissue architecture [4]. The drug also potently inhibits mast cell degranulation and the release of various inflammatory cytokines, addressing the inflammatory component that drives excessive fibrotic responses [3] [5] [6].
The following diagram illustrates the key anti-fibrotic signaling pathways modulated by tranilast:
Figure 1: Tranilast modulates multiple pathways in the fibrotic cascade by inhibiting key growth factors (TGF-β, VEGF, PDGF), cellular processes (fibroblast proliferation, myofibroblast differentiation, mast cell degranulation), and subsequent extracellular matrix (ECM) production that lead to scar formation and filtering bleb failure [1] [3] [4].
The anti-fibrotic efficacy of tranilast has been demonstrated across multiple preclinical models and organ systems. In a seminal 2023 study investigating human-derived uterine fibroid xenografts in SCID mice, oral administration of tranilast (50 mg/kg/day) for two months resulted in a 37% reduction in tumor weight compared to vehicle-treated controls [4]. This anti-proliferative effect was accompanied by significant decreases in key cell cycle regulators (Ki67, CCND1, E2F1) and increased apoptosis, as evidenced by elevated cleaved caspase 3 staining. Furthermore, the study demonstrated tranilast's potent anti-fibrotic activity through significant reduction in collagen deposition (Masson's trichrome staining) and decreased expression of extracellular matrix components (COL3A1, fibronectin) and the pro-fibrotic cytokine TGF-β3 [4].
Notably, the drug was well-tolerated with no significant adverse effects on body weight, carbohydrate metabolism, kidney function, electrolytes, liver function, or pancreatic amylase levels in treated animals [4]. This favorable safety profile after extended administration positions tranilast as a promising candidate for chronic use in fibrotic disorders, including ophthalmic applications requiring long-term scar modulation.
In ophthalmic applications, tranilast has demonstrated significant efficacy in reducing postoperative adhesion formation. A 2016 controlled experimental animal study evaluated 0.5% tranilast ophthalmic solution in a rabbit model of strabismus surgery, which shares wound healing similarities with glaucoma filtration procedures [7]. The results demonstrated that tranilast-treated eyes exhibited significantly less gross adhesion compared to controls (P = 0.01), with most eyes showing only filmy or mild-to-moderate adhesions. Histopathological analysis revealed significantly reduced inflammation (P < 0.001) and decreased collagen deposition in the tranilast group [7].
Importantly, the study also demonstrated that tranilast effectively reduced expression of TGF-β1, a key driver of fibrosis in ocular tissues [7]. This finding is particularly relevant for glaucoma filtration surgery, as TGF-β has been identified as a critical mediator in the conjunctival wound healing response that leads to bleb failure [2]. The ability of tranilast to target this pathway specifically, combined with its direct anti-inflammatory effects through mast cell stabilization, provides a dual mechanism of action that addresses both the inflammatory and fibrotic components of postoperative scarring.
Table 1: Quantitative Efficacy Data from Preclinical Studies of Tranilast
| Study Model | Dosage Form | Dose/Concentration | Treatment Duration | Key Efficacy Outcomes | Reference |
|---|---|---|---|---|---|
| Human fibroid xenografts in SCID mice | Oral | 50 mg/kg/day | 2 months | 37% reduction in tumor weight; Significant decrease in Ki67, CCND1, E2F1, TGF-β3, COL3A1 | [4] |
| Rabbit strabismus surgery | 0.5% ophthalmic solution | 3 times daily | 5 weeks | Significant reduction in gross adhesion (P = 0.01); Reduced inflammation (P < 0.001) and collagen deposition | [7] |
| Rat spinal cord injury | Oral/IV | 200 mg/kg/day (oral), 30 mg/kg/day (IV) | 8 weeks | Significant improvement in motor function recovery (BBB score); Reduced glial and fibrotic scars | [8] |
| Post-surgical adhesion prevention | NaCMC/PDO sustained release | Sustained release formulation | Single application | Significant reduction in adhesion formation in preclinical models | [9] |
Table 2: Anti-fibrotic Mechanisms of Tranilast with Supporting Evidence
| Mechanism of Action | Specific Effects | Experimental Evidence | Relevance to Glaucoma Surgery |
|---|---|---|---|
| TGF-β pathway inhibition | Downregulation of TGF-β1, β2, β3 expression and signaling | Reduced TGF-β3 in fibroid xenografts; Decreased TGF-β1 in rabbit ocular model [4] [7] | Addresses key driver of conjunctival fibrosis and bleb failure [2] |
| Extracellular matrix modulation | Suppression of collagen types I, III, and fibronectin production | Decreased COL3A1 and fibronectin in xenografts; Reduced collagen deposition in ocular model [4] [7] | Reduces subconjunctival scar tissue formation obstructing aqueous outflow |
| Fibroblast proliferation control | Inhibition of cell cycle progression; Induction of apoptosis | Reduced Ki67, CCND1, E2F1; Increased cleaved caspase 3 [4] | Limits excessive fibroblast accumulation in filtering bleb |
| Anti-inflammatory activity | Mast cell stabilization; Reduced inflammatory cell infiltration | Inhibition of mast cell degranulation; Reduced lymphocytes in ocular model [3] [7] | Controls early inflammatory phase that triggers fibrosis |
| Growth factor suppression | Inhibition of VEGF, PDGF, and other profibrotic factors | Demonstrated in various fibrotic models [6] | Counters multiple signaling pathways driving scar formation |
The effective delivery of tranilast to ocular tissues requires careful consideration of its physicochemical properties. Tranilast is a small molecule (327.33 g/mol) with limited water solubility, which presents formulation challenges for ophthalmic delivery [10] [5]. The compound is photochemically unstable in solution, requiring protective packaging and potential formulation with stabilizers to maintain potency during storage and use [5].
Several formulation approaches have been investigated for ocular delivery of tranilast. The successful use of 0.5% tranilast ophthalmic solution (approximately 15 mM) in rabbit models demonstrates the feasibility of topical application for anterior segment applications [7]. For enhanced retention and sustained release, researchers have developed combination systems such as sodium carboxymethylcellulose (NaCMC) aqueous gel with poly(p-dioxanone) (PDO) matrices that provide controlled local delivery of tranilast [9]. Such sustained-release formulations could be particularly advantageous in glaucoma surgery, where extended anti-fibrotic activity is desired during the critical wound healing phase without requiring frequent patient-administered eyedrops.
Alternative delivery systems including micellar solutions, nanoparticle formulations, or colloidal dispersions may improve the solubility, stability, and ocular bioavailability of tranilast. The selection of appropriate preservative systems and tonicity adjusters compatible with tranilast and ocular tissues will be essential for clinical translation. Additionally, the development of combination products incorporating tranilast with other anti-fibrotic or anti-inflammatory agents may provide synergistic effects while potentially lowering required doses and reducing side effects.
Table 3: Tranilast Formulation Strategies for Ophthalmic Applications
| Formulation Type | Composition | Advantages | Limitations | Development Status |
|---|---|---|---|---|
| Aqueous ophthalmic solution | 0.5% tranilast in standard ophthalmic vehicle | Simple manufacturing; Patient familiarity; Ease of administration | Limited solubility; Potential stability issues; Frequent dosing required | Validated in rabbit model [7] |
| Sustained release device | NaCMC gel/PDO with tranilast | Extended drug release; Reduced dosing frequency; Targeted delivery | More complex manufacturing; Surgical implantation required | Preclinical validation [9] |
| Gel-forming solution | Tranilast in thermosensitive or ion-activated polymer | Enhanced residence time; Reduced administration frequency | Potential vision blurring; Formulation complexity | Research phase |
| Nanoparticle suspension | Tranilast in polymeric nanocarriers | Improved solubility; Enhanced corneal penetration; Potential for targeted delivery | Complex characterization; Regulatory hurdles | Early research |
Protocol 1: Evaluation of Tranilast Effects on Human Conjunctival Fibroblast Proliferation
Purpose: To assess the anti-proliferative effects of tranilast on primary human conjunctival fibroblasts.
Materials:
Methodology:
Expected Outcomes: Tranilast should demonstrate concentration-dependent inhibition of fibroblast proliferation with expected IC₅₀ values in the range of 100-300 μM based on analogous studies in other fibroblast types [4] [6].
Protocol 2: TGF-β-Induced Myofibroblast Differentiation Assay
Purpose: To evaluate the inhibitory effect of tranilast on TGF-β-mediated differentiation of conjunctival fibroblasts to myofibroblasts.
Materials:
Methodology:
Expected Outcomes: Tranilast should significantly reduce the percentage of α-SMA positive cells in a concentration-dependent manner, indicating inhibition of myofibroblast transdifferentiation [4] [2].
Protocol 3: Rabbit Glaucoma Filtration Surgery Model
Purpose: To evaluate the efficacy of tranilast formulations in preventing bleb failure in an established rabbit model of glaucoma filtration surgery.
Materials:
Methodology:
Evaluation Parameters:
Expected Outcomes: Tranilast-treated eyes should demonstrate extended bleb survival, reduced IOP, and decreased fibrosis compared to vehicle controls, with efficacy potentially approaching that of MMC but with improved safety profile [7].
The following diagram illustrates the experimental workflow for evaluating tranilast in a glaucoma filtration surgery model:
Figure 2: Experimental workflow for evaluating tranilast efficacy in a rabbit glaucoma filtration surgery model, including surgical procedure, treatment randomization, clinical assessment, and endpoint analysis [1] [7] [2].
Tranilast currently holds regulatory approval in Japan, South Korea, and China for treatment of bronchial asthma, keloids, and hypertrophic scars, but lacks FDA approval for any indication in the United States [10] [5]. The drug has been designated as an orphan medicinal product by the European Medicines Agency (EMA) for the prevention of scarring following glaucoma surgery (EU/3/10/756), potentially facilitating its development for this specific ophthalmic application [5].
Previous clinical development of tranilast for cardiovascular indications has provided substantial human safety data. The PRESTO trial (Prevention of REStenosis with Tranilast and its Outcomes), while not demonstrating efficacy for prevention of coronary restenosis, established safety profiles in large patient populations [5]. However, systemic administration has been associated with elevated liver enzymes (occurring in approximately 11% of patients), anemia, renal impairment, and occasional rashes [5]. These systemic adverse effects underscore the importance of localized ocular delivery for glaucoma applications to minimize systemic exposure.
For ophthalmic development, tranilast would likely require designation as a new chemical entity (NCE) for the ophthalmic indication, necessitating comprehensive preclinical and clinical programs. The established safety profile from prior human experience may potentially streamline certain aspects of development, but full Phase I-III clinical trials specific to the ophthalmic formulation and indication would be required. The development pathway should include robust pharmacokinetic studies to characterize ocular and systemic exposure, formulation optimization for stability and delivery, and clinical efficacy trials against current standard of care (MMC).
Tranilast represents a promising therapeutic candidate for modulation of wound healing following glaucoma filtration surgery, with a mechanism of action that specifically targets key pathways in the fibrotic cascade. Unlike current non-specific anti-metabolites, tranilast offers a more targeted approach through inhibition of TGF-β signaling, suppression of extracellular matrix production, and control of fibroblast proliferation and differentiation. The accumulated evidence from in vitro studies, animal models of fibrosis, and preliminary ocular applications supports its potential for improving surgical outcomes while reducing sight-threatening complications associated with current therapies.
Future development should focus on optimizing ocular formulations to overcome the physicochemical challenges of tranilast, particularly its limited solubility and photochemical instability. The exploration of novel delivery systems, including sustained-release platforms, may enhance therapeutic efficacy by maintaining effective drug concentrations at the surgical site throughout the critical wound healing period. Additionally, investigation of combination therapies with other anti-fibrotic agents at reduced concentrations may provide synergistic effects while minimizing potential adverse events.
Clinical validation through well-designed randomized controlled trials comparing tranilast formulations against current standard of care (MMC) will be essential to establish its safety and efficacy profile in glaucoma surgical patients. With its orphan drug designation and established safety profile from previous human use, tranilast has the potential to address a significant unmet need in glaucoma surgery by providing a more targeted approach to scar modulation that could improve long-term surgical success and patient outcomes.
Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic drug, has emerged as a promising therapeutic agent in oncology research, particularly for investigating pancreatic cancer pathogenesis and treatment strategies. First approved in Japan and South Korea in 1982 for bronchial asthma, and later in 1993 for keloids and hypertrophic scars, this small molecule compound has demonstrated multimodal antitumor properties in preclinical studies. Pancreatic cancer remains one of the most challenging malignancies due to its aggressive nature, dense stromal environment, and resistance to conventional therapies. The investigation of repurposed drugs like tranilast offers valuable opportunities to develop novel treatment approaches that target both cancer cells and their microenvironment.
The scientific rationale for exploring tranilast in pancreatic cancer research stems from its documented effects on critical cancer hallmarks, including proliferation inhibition, metastasis suppression, and chemosensitization. Research evidence indicates that tranilast exerts its antitumor effects through multiple molecular pathways, including modulation of transforming growth factor-beta (TGF-β) signaling, inhibition of matrix metalloproteinases (MMPs), suppression of ribonucleotide reductase M1 (RRM1) expression, and disruption of cancer-associated fibroblast (CAF) activity. These diverse mechanisms position tranilast as a valuable tool compound for probing pancreatic cancer biology and developing combination treatment strategies.
Tranilast is characterized as a small molecule with the chemical formula C₁₈H₁₇NO₅ and a molecular weight of 327.33 g/mol. According to DrugBank data, the compound exists as a solid at room temperature and has predicted water solubility of approximately 0.0084 mg/mL, necessitating the use of solubilization agents for in vitro applications. For cell culture studies, tranilast is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture media to achieve working concentrations, with final DMSO concentrations not exceeding 0.1% to maintain cell viability.
While tranilast has not received regulatory approval for oncological indications, its established safety profile from decades of clinical use for other conditions provides valuable pharmacokinetic and toxicological data for research purposes. The drug's known target interactions include inhibition of steryl-sulfatase, antagonism of histamine H1 receptor, and inhibition of hematopoietic prostaglandin D synthase, though its anticancer effects likely involve additional molecular targets relevant to pancreatic cancer pathophysiology. Researchers should note that tranilast is commercially available from multiple chemical suppliers with purity specifications typically exceeding 98% for research purposes, and proper storage at -20°C is recommended to maintain compound stability.
Tranilast exhibits pleiotropic effects against pancreatic cancer through multiple complementary mechanisms that target both malignant cells and their supportive microenvironment. The drug directly inhibits cancer cell proliferation and viability through induction of cell cycle arrest at the G0/G1 phase, as demonstrated by Hiroi et al., who reported a dose-dependent increase in G0/G1 population in PGHAM-1 pancreatic cancer cells at concentrations ≥25 μg/mL [1]. This cytostatic effect is mediated through transcriptional activation of p21, a cyclin-dependent kinase inhibitor, via the TGF-β signaling pathway, leading to subsequent inhibition of CDK2/CDK4 activity and cell cycle progression [2].
A particularly significant mechanism underlying tranilast's action in pancreatic cancer models involves chemosensitization through modulation of gemcitabine metabolism. Mitsuno et al. demonstrated that tranilast strongly enhances sensitivity to gemcitabine in KP4 human pancreatic cancer cells by decreasing protein expression of ribonucleotide reductase M1 (RRM1), a rate-limiting enzyme for de novo DNA synthesis and known determinant of gemcitabine sensitivity [3]. This RRM1 reduction occurred through proteasome-mediated degradation, as evidenced by rescue of RRM1 expression following co-treatment with the proteasome inhibitor MG132. The combination of 100 μM tranilast with 1 μM gemcitabine resulted in a 12.7-fold decrease in IC₅₀ compared to gemcitabine alone, indicating substantial synergistic effects [3].
Beyond its direct antiproliferative effects, tranilast significantly impairs the invasive and metastatic potential of pancreatic cancer cells, which represents a critical therapeutic target given the typically advanced stage at diagnosis. Research using a murine PAN-02 pancreatic cancer allograft model demonstrated that tranilast treatment reduces hepatic metastasis, with mechanistic studies revealing inhibition of cell migration and invasion in a dose-dependent manner [4]. This antimetastatic effect correlates with suppressed MMP-2 activity evidenced by gelatin zymography, and remarkable attenuation of TIMP-2 expression at the metastatic front [4]. Since TIMP-2 is essential for MMP-2 activation through interaction with membrane type 1-MMP and proMMP-2, these findings suggest tranilast disrupts this proteolytic cascade required for extracellular matrix degradation and invasion.
Tranilast also modulates the tumor microenvironment by targeting cancer-associated fibroblasts (CAFs), key contributors to pancreatic cancer progression and treatment resistance. Recent research has shown that tranilast can inhibit CAF-induced survival of irradiated cancer cells through suppression of the IL-8/NF-κB pathway, thereby reducing irradiation-induced DNA damage and potentially overcoming radioresistance [5]. Additionally, tranilast exhibits anti-angiogenic properties, as demonstrated in a dorsal air sac model where it significantly reduced angiogenesis indices in both PGHAM-1 chambers (from 4.17 to 2.33) and VEGF chambers (from 3.60 to 1.92), indicating direct inhibition of tumor-induced neovascularization [1].
Table 1: Key Mechanisms of Tranilast Action in Pancreatic Cancer Models
| Mechanistic Category | Specific Target/Pathway | Experimental Evidence | Biological Consequence |
|---|---|---|---|
| Proliferation Inhibition | G0/G1 cell cycle arrest | Increased G0/G1 population in PGHAM-1 cells [1] | Reduced cancer cell proliferation |
| p21 induction via TGF-β signaling | Promoter activation studies [2] | Cell cycle arrest | |
| Chemosensitization | RRM1 downregulation | Western blot analysis in KP4 cells [3] | Enhanced gemcitabine efficacy |
| Proteasome-mediated degradation | MG132 rescue experiments [3] | Increased gemcitabine metabolites | |
| Invasion & Metastasis | MMP-2 activity inhibition | Gelatin zymography in PAN-02 model [4] | Reduced extracellular matrix degradation |
| TIMP-2 attenuation | Immunohistochemical staining [4] | Disrupted MMP-2 activation cascade | |
| Microenvironment Modulation | CAF inhibition | IL-8/NF-κB pathway suppression [5] | Reduced radioresistance |
| Anti-angiogenesis | Dorsal air sac model [1] | Impaired tumor vascularization |
The following diagram illustrates the primary molecular mechanisms through which tranilast exerts its effects in pancreatic cancer models:
Tranilast demonstrates concentration-dependent growth inhibition across multiple pancreatic cancer cell lines, though with variable potency depending on the specific model. In the hamster pancreatic cancer cell line PGHAM-1, tranilast significantly inhibited proliferation at concentrations ≥25 μg/mL (approximately 76 μM) and reduced colony formation at the same threshold concentration [1]. Subsequent analysis revealed that this antiproliferative effect was associated with dose-dependent attenuation of DNA synthesis over 12 hours, reaching statistical significance at concentrations ≥50 μg/mL (approximately 153 μM). Cell cycle analysis confirmed a corresponding increase in G0/G1 population with concomitant decrease in S-phase fraction, consistent with G1 cell cycle arrest as a primary mechanism of growth inhibition [1].
In human pancreatic cancer models, tranilast exhibits similar growth-suppressive effects but with differing potency across cell lines. The KP4 human pancreatic cancer cell line showed enhanced sensitivity to gemcitabine when combined with tranilast, with the combination index analysis revealing strong synergism (CI = 0.57-0.51 across various human pancreatic cell lines) [3] [6]. Importantly, tranilast monotherapy achieved significant growth inhibition at concentrations ranging from 100-300 μM in most human pancreatic cancer cell lines tested, with minimal effects on non-malignant cells at these concentrations, indicating a favorable therapeutic window for experimental applications.
The most promising application of tranilast in pancreatic cancer research involves combination strategies with conventional chemotherapeutic agents, particularly gemcitabine. Mitsuno et al. reported that 100 μM tranilast combined with 1 μM gemcitabine suppressed KP4 cell growth at 12.7-fold lower IC₅₀ compared to gemcitabine alone [3]. This dramatic enhancement of efficacy was specifically observed with gemcitabine rather than other anticancer agents (5-fluorouracil, irinotecan, or paclitaxel), highlighting the mechanistic specificity of the interaction. Flow cytometric and TUNEL analysis confirmed significantly increased apoptotic population in KP4 cells under combination treatment compared to gemcitabine monotherapy, indicating that tranilast enhances gemcitabine-induced cell death [3].
Similar synergistic effects have been observed with other chemotherapeutic agents in different cancer types, suggesting potential broader applications of tranilast in pancreatic cancer combination therapy. Research in osteosarcoma models demonstrated that tranilast combined with cisplatin resulted in combination indices of 0.57 in HOS, 0.4 in 143B, 0.39 in U2OS, and 0.51 in MG-63 cells, indicating consistent synergism across multiple cell lines [6]. This combination enhanced expression of cleaved caspase-3, cleaved PARP, and phospho-H2AX, indicating activation of apoptotic and DNA damage response pathways. These findings across different cancer types provide rationale for investigating similar combination approaches in pancreatic cancer models beyond gemcitabine-based regimens.
Table 2: Summary of Tranilast Efficacy in Pancreatic Cancer Models
| Experimental Model | Tranilast Concentration | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|
| PGHAM-1 Proliferation | 25-100 μg/mL (76-305 μM) | Not specified | Dose-dependent inhibition; significant at ≥25 μg/mL | [1] |
| KP4 + Gemcitabine | 100 μM | 48 hours | 12.7-fold decrease in IC₅₀ vs gemcitabine alone | [3] |
| PAN-02 Metastasis | 100 mg/kg/day (in vivo) | Throughout experiment | Reduced hepatic metastatic sites | [4] |
| PGHAM-1 Angiogenesis | Not specified (in vivo) | Throughout experiment | Angiogenesis index: 4.17→2.33 (control→tranilast) | [1] |
| KP4 Apoptosis | 100 μM + 1 μM gemcitabine | 48 hours | Increased apoptotic population vs monotherapy | [3] |
| Multiple Cell Lines (RRM1) | 100 μM | 24-48 hours | Decreased RRM1 protein expression in 5 pancreatic lines | [3] |
Purpose: To evaluate the antiproliferative effects of tranilast on pancreatic cancer cells, either as monotherapy or in combination with other agents.
Materials:
Procedure:
Technical Notes: Include appropriate controls (vehicle-only, blank wells without cells) with at least n=6 replicates per condition. For combination studies with gemcitabine or other agents, utilize fixed-ratio designs and analyze synergy using combination index (CI) method through software such as CompuSyn.
Purpose: To assess the chemosensitizing effects of tranilast in combination with gemcitabine in pancreatic cancer cells.
Materials:
Procedure:
Technical Notes: The pre-treatment with tranilast is critical for optimal RRM1 downregulation before gemcitabine exposure. Include single-agent controls and vehicle controls to distinguish specific combination effects.
Purpose: To evaluate the inhibitory effects of tranilast on pancreatic cancer cell migration and invasion.
Materials:
Procedure: Wound Healing Migration Assay:
Transwell Invasion Assay:
Technical Notes: For invasion assays, include control inserts without Matrigel to assess migration independently. Conditioned medium from cancer-associated fibroblasts can be used in lower chamber to better model tumor microenvironment.
Purpose: To investigate the effects of tranilast on key molecular targets and signaling pathways in pancreatic cancer cells.
Materials:
Procedure: Western Blot Analysis:
Gelatin Zymography for MMP-2 Activity:
Technical Notes: For RRM1 degradation studies, include proteasome inhibitor MG132 (10 μM) as control to confirm proteasome-dependent mechanism. For TGF-β signaling analysis, consider luciferase reporter assays using p21 promoter constructs as described by Yamada et al. [2].
The experimental data supporting tranilast's multifaceted effects in pancreatic cancer models highlights several promising research applications for investigators in the field. Foremost among these is the study of chemosensitization mechanisms, particularly the unique ability of tranilast to enhance gemcitabine efficacy through RRM1 downregulation. This specific application allows researchers to probe the molecular determinants of gemcitabine resistance, a major clinical challenge in pancreatic cancer management. Additionally, tranilast serves as a valuable tool compound for investigating stromal-tumor interactions in pancreatic cancer, given its documented effects on cancer-associated fibroblasts and extracellular matrix remodeling through MMP-2/TIMP-2 modulation.
Beyond these direct applications, tranilast enables research into metastatic suppression strategies through its inhibition of migration, invasion, and angiogenesis. The compound's well-characterized effects on TGF-β signaling further position it as a probe for investigating this critical pathway in pancreatic cancer progression. As combination therapy approaches represent the standard of care in clinical pancreatic cancer management, tranilast provides a research tool for developing rational combination strategies that target both cancer cell-intrinsic mechanisms and microenvironmental resistance factors.
Based on comprehensive analysis of the literature, effective concentration ranges for tranilast in pancreatic cancer cell line studies typically fall between 50-300 μM, with specific optimal concentrations varying by cell line and experimental endpoint. For monotherapy proliferation inhibition, concentrations of 100-200 μM generally provide robust effects across most pancreatic cancer models, while lower concentrations (50-100 μM) may suffice for combination approaches with gemcitabine. For invasion and migration studies, intermediate concentrations (100-150 μM) typically yield significant inhibition without excessive cytotoxicity that could confound interpretation.
Critical timing considerations include pre-treatment with tranilast for 2-4 hours before gemcitabine addition in combination studies to allow for RRM1 downregulation. Treatment duration of 48-72 hours is standard for viability and apoptosis assays, while shorter timepoints (24-48 hours) may be appropriate for migration studies and molecular analyses of immediate signaling effects. Researchers should note that solubility limitations may arise at concentrations exceeding 300 μM, necessitating verification of complete solubilization and appropriate vehicle controls.
Tranilast represents a promising investigational agent for pancreatic cancer research, with compelling preclinical data supporting its effects on multiple hallmarks of pancreatic cancer progression, including proliferation, invasion, metastasis, and chemoresistance. The well-documented safety profile of tranilast in human use for other indications provides a strong foundation for its investigation as a potential repurposing opportunity in oncology. The experimental protocols outlined in this document provide researchers with robust methodologies to explore the mechanistic basis of tranilast's antitumor effects and potential therapeutic applications.
Future research directions should prioritize optimization of combination strategies with existing standard-of-care regimens, investigation of tranilast's effects on the immunosuppressive pancreatic cancer microenvironment, and exploration of novel formulation approaches to enhance drug delivery and accumulation in pancreatic tumors. Additionally, identification of predictive biomarkers for tranilast response will be essential for potential translational applications. As pancreatic cancer continues to present significant therapeutic challenges, multifunctional agents like tranilast that target both malignant cells and their supportive microenvironment represent valuable tools for both basic research and potential clinical development.
Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug initially approved for the treatment of bronchial asthma and allergic disorders in Japan and South Korea. Beyond its original indications, tranilast has demonstrated potent anti-fibrotic and anti-proliferative properties across various pathological conditions, making it a compelling candidate for therapeutic repurposing. The drug has been used clinically for keloids and hypertrophic scars since 1993, with extensive research revealing its ability to suppress transforming growth factor-beta (TGF-β) signaling and inhibit the release of chemical mediators from mast cells. These mechanistic actions have prompted investigation into its potential application for neurofibromatosis type 1 (NF1), a genetic disorder characterized by the development of benign peripheral nerve sheath tumors known as neurofibromas.
The rationale for investigating tranilast in NF1 stems from the pathological composition of neurofibromas, which primarily consist of Schwann cells and fibroblasts with scattered mast cells throughout the tumor tissue. Research has established that mast cells play a significant role in promoting neurofibroma proliferation, suggesting that agents capable of modulating mast cell activity may offer therapeutic benefit. Additionally, the hyperactivation of Ras signaling resulting from NF1 mutations triggers epithelial-mesenchymal transition (EMT) pathways, which contribute to tumor development and progression. Tranilast has been identified as an effective inhibitor of EMT signaling, attenuating the expression of mesenchymal markers and angiogenesis-related genes in neurofibromin-deficient cells, thereby positioning it as a promising candidate for NF1 therapeutic development.
Chemical Structure: Tranilast is a synthetic derivative of anthranilic acid with the chemical name N-[3,4-dimethoxycinnamoyl]-anthranilic acid. This molecular structure contributes to its pharmacological activity and ability to interact with multiple cellular targets.
Pharmacokinetics: Studies indicate that tranilast achieves clinically relevant concentrations in the range of 100-300 μM when administered at standard dosages (200 mg three times daily). Research has demonstrated that administration of tranilast at 200 mg three times daily for 7 days in humans results in a maximum plasma concentration of 73.0 μg/ml (equivalent to 223 μM), confirming that effective concentrations can be achieved in clinical settings.
Safety Profile: Tranilast has been shown to have very low adverse effects and is generally well tolerated by patients, making it an attractive candidate for repurposing. Its established safety profile in human use potentially accelerates translational pathways for new indications.
Table 1: Key Mechanisms of Tranilast Action in Neurofibroma Models
| Mechanistic Target | Biological Effect | Experimental Evidence |
|---|---|---|
| Mast Cell Stabilization | Inhibits release of tryptase, histamine, and SCF | Co-culture studies show reduced tryptase and SCF levels [1] [2] |
| TGF-β Pathway Suppression | Downregulates TGF-β1 expression and signaling | Reduced TGF-β1 concentrations in culture media [1] [3] |
| EMT Inhibition | Attenuates mesenchymal markers and angiogenesis genes | Downregulation of fibronectin, N-cadherin, collagen types [4] |
| Ras Pathway Modulation | Indirect effects on Ras signaling through neurofibromin loss compensation | Suppressed proliferation of NF1-mutated cells [4] [5] |
| Extracellular Matrix Remodeling | Reduces collagen production and deposition | Decreased collagen types I and III expression [4] [6] |
The multimodal action of tranilast addresses several key pathological processes in neurofibroma development. By simultaneously targeting mast cell mediator release, TGF-β signaling, and EMT activation, tranilast disrupts the complex cellular crosstalk that drives neurofibroma growth. This comprehensive mechanistic profile is particularly advantageous for NF1 therapy, as the disease involves multiple cell types and signaling pathways operating in concert. The ability to intervene at several critical points in the pathological cascade positions tranilast as a promising therapeutic candidate worthy of detailed investigation in physiologically relevant model systems.
The pathological complexity of neurofibromas presents significant challenges for therapeutic development. These benign tumors consist of a multicellular microenvironment where Schwann cells, fibroblasts, and mast cells interact through paracrine signaling and direct cell-cell contacts. Traditional monoculture systems fail to recapitulate these critical interactions, limiting their predictive value for therapeutic efficacy. Co-culture models that incorporate the major cellular components of neurofibromas provide a more physiologically relevant platform for evaluating candidate therapeutics like tranilast. These advanced model systems allow researchers to investigate drug effects on multiple cell types simultaneously and assess how intercellular communication may influence treatment responses, ultimately yielding more translatable data for clinical development.
The establishment of robust co-culture models has revealed the critical contribution of mast cells to neurofibroma pathogenesis. Mast cells scattered within neurofibroma tissue release growth factors and chemical mediators that promote tumor proliferation and extracellular matrix remodeling. By incorporating mast cells into the experimental system, researchers can evaluate whether candidate therapeutics can effectively disrupt this mast cell-mediated amplification of tumor growth. Additionally, the inclusion of fibroblasts enables assessment of drug effects on collagen production and fibrotic components that characterize neurofibroma histology. This comprehensive approach models the complete pathological tissue environment rather than isolated cellular components.
Protocol: Establishment of Neurofibroma Co-culture System
Primary Cell Isolation:
NF1-Derived Cells: Obtain neurofibroma tissue from NF1 patients undergoing surgical resection under appropriate IRB-approved protocols. Process tissue by mechanical dissociation followed by enzymatic digestion using collagenase type IV (1-2 mg/mL) and dispase (2-4 U/mL) in DMEM/F12 medium for 2-4 hours at 37°C. Filter through 100μm cell strainer and collect cells by centrifugation. Culture in Schwann cell medium (DMEM/F12 supplemented with 10% FBS, 2μM forskolin, 10nM heregulin, and 1% penicillin-streptomycin) and fibroblast medium (DMEM with 10% FBS and 1% penicillin-streptomycin) separately for initial expansion. Use cells at passages 2-5 for co-culture experiments to maintain phenotypic stability [1] [2].
Mast Cell Differentiation: Isolate CD34+ peripheral blood mononuclear cells from healthy donors using Ficoll density gradient centrifugation followed by CD34+ magnetic bead selection. Differentiate into mast cells by culturing in StemPro-34 SFM complete medium supplemented with 100ng/mL SCF, 100ng/mL IL-6, and 50ng/mL IL-3 for the first week, then maintain with SCF and IL-6 alone for an additional 3-5 weeks. Confirm mast cell differentiation by flow cytometry analysis for CD117 and FcεRI expression, and toluidine blue staining for metachromatic granules [1].
Co-culture Assembly:
Table 2: Cell Culture Components and Ratios for Neurofibroma Models
| Cell Type | Source | Culture Medium | Expansion Factors | Ratio in Co-culture |
|---|---|---|---|---|
| Schwann Cells | NF1 patient neurofibroma tissue | DMEM/F12 + 10% FBS | Forskolin, Heregulin | 60% of total population |
| Fibroblasts | NF1 patient neurofibroma tissue | DMEM + 10% FBS | None required | 20% of total population |
| Mast Cells | CD34+ PBMC differentiation | StemPro-34 SFM | SCF, IL-6, IL-3 | 20% of total population |
Protocol: Tranilast Preparation and Administration
Drug Formulation: Prepare a 100mM stock solution of tranilast in dimethyl sulfoxide (DMSO). Sterilize by filtration through a 0.22μm membrane. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain stability.
Treatment Preparation: Dilute the stock solution in culture medium to achieve working concentrations ranging from 10-300μM. Maintain DMSO concentration constant (≤0.3%) across all treatment groups, including vehicle controls. Higher concentrations up to 500μM may be tested for dose-response relationships but may approach solubility limits in aqueous media.
Treatment Protocol:
Protocol: Evaluation of Tranilast Efficacy in Co-culture Models
Viability and Proliferation Assessment:
Molecular Analysis:
Protein Expression Evaluation:
Table 3: Expected Effects of Tranilast Treatment in Neurofibroma Co-culture Models
| Parameter Assessed | Vehicle Control | Tranilast (100μM) | Measurement Method | Biological Significance |
|---|---|---|---|---|
| Viable Cell Count | 1.0×10^6 cells/mL | ~0.6×10^6 cells/mL | Trypan blue exclusion | 40% inhibition of proliferation |
| TGF-β1 Concentration | 100% baseline | ~60% of control | ELISA | Suppression of key fibrotic signaling |
| SCF Level | 100% baseline | ~50% of control | ELISA | Reduced mast cell growth factor |
| Tryptase Activity | 100% baseline | ~55% of control | Spectrophotometric assay | Inhibition of mast cell degranulation |
| Collagen Type III | 100% baseline | ~40% of control | Immunofluorescence/ELISA | Reduced extracellular matrix deposition |
| EMT Marker Genes | 100% baseline | ~30-70% of control | qRT-PCR | Inhibition of mesenchymal transition |
Research findings indicate that tranilast treatment at concentrations of 10-100μM significantly suppresses proliferation of NF1 co-culture cells in a dose-dependent manner. The median inhibitory concentration (IC50) for proliferation in NF1-mutated cells has been reported at >200μM, which is clinically achievable. Beyond effects on cell numbers, tranilast should substantially reduce levels of key molecular mediators including TGF-β1, stem cell factor, and tryptase in the culture medium, reflecting its multipronged mechanism of action. These quantitative changes correlate with functional improvements in the pathological phenotype of neurofibroma models.
The anticipated results demonstrate that tranilast exerts its effects through coordinated modulation of multiple pathways involved in neurofibroma pathogenesis. The reduction in TGF-β1 signifies inhibition of a master regulator of fibrosis, while decreased SCF and tryptase levels indicate effective suppression of mast cell activation and mediator release. Downregulation of EMT markers and extracellular matrix components reflects interruption of the phenotypic transition that promotes tumor progression. These collective changes create an unfavorable microenvironment for neurofibroma growth and persistence, highlighting the potential of tranilast as a multifaceted therapeutic approach for NF1.
Schematic 1: Mechanism of Tranilast Action in NF1 Pathcontext - This diagram illustrates how tranilast targets multiple pathological processes in neurofibroma development, including mast cell stabilization, TGF-β pathway inhibition, EMT suppression, and reduced collagen production.
The co-culture protocol described herein provides a physiologically relevant platform for evaluating tranilast efficacy against neurofibromas. This model system recapitulates critical cellular interactions that occur in the tumor microenvironment, yielding translational data that can inform clinical development decisions. The comprehensive assessment approach enables researchers to not only confirm antiproliferative effects but also elucidate the molecular mechanisms through which tranilast exerts its activity. This mechanistic understanding is valuable for identifying potential biomarkers of treatment response that could guide patient selection in clinical trials.
Beyond standalone therapy evaluation, this protocol can be adapted to investigate combination treatment strategies with other targeted agents. For example, researchers could assess whether tranilast enhances the efficacy of MEK inhibitors that directly target Ras pathway hyperactivation in NF1. The model system also enables exploration of potential synergies with conventional chemotherapy drugs, as tranilast has been shown to enhance the effect of anticancer agents in other tumor types, including osteosarcoma, through increased apoptosis and G2/M cell cycle arrest. These combination approaches may reveal opportunities to develop more effective treatment regimens for patients with progressive or symptomatic neurofibromas.
The clinical translation potential of tranilast is strengthened by its established safety profile and existing regulatory approval in several markets. The concentrations required for efficacy in neurofibroma models (100-300μM) are clinically achievable with oral administration, as human studies have demonstrated peak plasma concentrations of approximately 223μM following standard dosing. These factors potentially accelerate the path to clinical validation in NF1 patients, particularly those with progressive plexiform neurofibromas that cause significant morbidity. The protocols outlined in this document provide the methodological foundation for generating robust preclinical data to support initiation of clinical trials.
Insufficient Tranilast Solubility: If precipitate forms in culture media at higher concentrations (>200μM), prepare fresh stock solution and ensure gradual dilution with vigorous mixing. Alternatively, use serum-free media during initial dissolution as serum proteins can affect compound solubility.
Variable Mast Cell Differentiation: If mast cell purity is suboptimal after 4-6 weeks of differentiation, implement additional CD117-positive selection using magnetic bead separation to enrich for fully differentiated mast cells before co-culture establishment.
Inconsistent Response to Tranilast: Should replicate experiments show high variability in treatment response, standardize cell ratios more precisely and ensure consistent timing of drug addition relative to co-culture establishment. Consider implementing serum concentration reduction to 2-5% during treatment to minimize confounding growth factor effects.
Rapid Medium Acidification: With active co-cultures and tranilast treatment, pH shifts may occur more rapidly. Increase media change frequency or implement HEPES-buffered media (10-25mM) to maintain physiological pH throughout treatment duration.
The basic co-culture protocol can be modified to address specific research questions or resource constraints. For investigators focusing specifically on mast cell interactions, the model can be adapted to incorporate mast cell conditioned media rather than live cells, allowing separation of direct versus indirect effects. For high-throughput screening applications, the system can be scaled down to 96-well formats with proportional adjustment of cell numbers and treatment volumes. To study extracellular matrix remodeling more directly, researchers can implement three-dimensional culture systems using collagen or basement membrane matrices that better recapitulate tissue architecture.
For assessment of tranilast resistance mechanisms, as have been observed in some models with increased COL3A1 and SOX2 expression, the protocol can be extended to include long-term culture with gradually increasing tranilast concentrations to generate resistant sublines. These can then be compared to parental cells for transcriptomic and proteomic differences to identify potential resistance biomarkers and combinatorial targets. Each of these adaptations maintains the core principles of the co-culture system while enabling investigation of specific biological or therapeutic questions.
The application notes and protocols presented herein provide a comprehensive framework for evaluating tranilast in physiologically relevant neurofibroma co-culture models. This approach captures the multicellular complexity of neurofibroma pathogenesis while generating quantitative data on drug efficacy and mechanism of action. The standardized methodologies enable consistent assessment across research laboratories, potentially facilitating data comparison and collaboration across the NF1 research community. As interest grows in repurposing established drugs for new indications, robust model systems such as this will be essential for generating compelling preclinical evidence to justify clinical trial initiation.
The multimodal activity of tranilast aligns well with the pathological complexity of neurofibromas, targeting multiple cell types and signaling pathways simultaneously. This comprehensive therapeutic approach may yield improved outcomes compared to agents with narrower mechanisms of action. The protocols outlined for co-culture establishment, tranilast treatment, and multidimensional assessment provide researchers with the necessary tools to thoroughly investigate this promising therapeutic candidate. Through rigorous application of these methods, the research community can generate the evidence needed to advance tranilast along the therapeutic development pathway for NF1 patients.
Uterine leiomyomas (fibroids) are benign mesenchymal tumors composed of smooth muscle cells with fibrous tissues that affect a significant percentage of women during their reproductive years, with considerable medical and economic impacts. Despite their prevalence, effective medical treatments remain limited, driving research into alternative therapeutic approaches such as Tranilast sodium (N-[3,4-dimethoxycinnamoyl]-anthranilic acid). Originally developed as an anti-allergic agent approved in Japan and South Korea, Tranilast has demonstrated promising antiproliferative and antifibrotic properties in various pathological states, including uterine leiomyomas. Its multifaceted mechanism of action involves interference with critical cell signaling pathways and extracellular matrix production, making it a compelling candidate for leiomyoma management [1].
Tranilast exerts its effects on uterine leiomyoma cells through several distinct but interconnected molecular mechanisms. Primarily, it inhibits cell cycle progression at the G0/G1 phase through induction of key regulatory proteins. Specifically, research has demonstrated that Tranilast treatment upregulates p53 tumor suppressor and p21(waf1) cyclin-dependent kinase inhibitor, leading to suppression of CDK2 activity and subsequent cell cycle arrest without inducing cytotoxicity or apoptosis [2]. Additionally, Tranilast interferes with growth factor signaling by inhibiting platelet-derived growth factor (PDGF) binding to its receptor and subsequent MAP kinase activation, thereby disrupting mitogenic signaling cascades that drive leiomyoma growth [3]. Beyond its direct antiproliferative effects, Tranilast also addresses the fibrotic character of leiomyomas by reducing production of extracellular matrix components including fibronectin, collagen 1A1, and versican, as well as decreasing expression of profibrotic growth factors like activin-A [4] [5].
Table 1: Key Mechanisms of Tranilast Action in Uterine Leiomyoma Cells
| Mechanistic Category | Specific Target/Molecule | Observed Effect | Functional Outcome |
|---|---|---|---|
| Cell Cycle Regulation | p21(waf1) and p53 | Induction/upregulation | G0/G1 cell cycle arrest |
| CDK2 activity | Decreased | Reduced proliferation | |
| Growth Factor Signaling | PDGF-receptor binding | Inhibition | Disrupted mitogenic signaling |
| MAP kinase (ERK1/2) | Reduced activation | Decreased proliferation signals | |
| Extracellular Matrix Production | Fibronectin, Collagen 1A1, Versican | Reduced mRNA expression | Decreased fibrosis |
| Activin-A | Downregulated | Reduced profibrotic signaling |
The Click-iT EdU assay provides a non-radioactive method for detecting DNA synthesis by incorporating 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by fluorescent detection via click chemistry [7] [8].
Table 2: Click-iT EdU Reaction Cocktail Preparation
| Reaction Components | 1 Reaction (μL) | 10 Reactions (μL) | Final Concentration |
|---|---|---|---|
| PBS or TBS | 438 | 4380 | 1X |
| CuSO₄ (Component F) | 10 | 100 | 2 mM |
| Fluorescent dye azide | 2.5 | 25 | 5 μM |
| Reaction Buffer Additive | 50 | 500 | 1X |
| Total Volume | 500 | 5000 | - |
The MTT assay measures mitochondrial activity as an indicator of cell viability and proliferation, based on the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [8] [6].
Direct cell counting provides an unambiguous measurement of cell proliferation and is particularly valuable for validating results from indirect methods [6].
The following diagrams illustrate the key molecular pathways affected by Tranilast in uterine leiomyoma cells, based on published research findings [2] [3] [9]:
Diagram 1: Molecular mechanisms of Tranilast in uterine leiomyoma cells. Tranilast (yellow) targets multiple pathways to inhibit proliferation and extracellular matrix production.
The experimental workflow for evaluating Tranilast effects on uterine leiomyoma cells encompasses multiple complementary approaches:
Diagram 2: Comprehensive workflow for evaluating Tranilast effects on uterine leiomyoma cells.
These application notes provide a comprehensive framework for evaluating the effects of this compound on uterine leiomyoma cell proliferation using standardized, reproducible methods. The protocols outlined incorporate multiple assessment approaches that capture different aspects of Tranilast's mechanism of action, from direct antiproliferative effects through cell cycle arrest to inhibition of extracellular matrix production. The dose-dependent response of leiomyoma cells to Tranilast (10-300 μM) with maximal effects typically observed at higher concentrations within this range provides a therapeutic window for further investigation.
When implementing these protocols, researchers should consider the inherent limitations of in vitro systems and complement these studies with appropriate in vivo models to validate findings. Furthermore, the multifaceted mechanism of Tranilast action—simultaneously targeting proliferation, fibrosis, and growth factor signaling—suggests its potential as part of combination therapies for uterine leiomyomas. As research in this area advances, these protocols can be adapted to explore synergistic effects with other therapeutic agents and to identify biomarkers predictive of treatment response.
Endoscopic submucosal dissection (ESD) has emerged as a standard minimally invasive treatment for early esophageal cancers, offering significant advantages over traditional surgical approaches by preserving the esophageal organ and enabling faster patient recovery. However, esophageal stenosis (stricture formation) remains a frequent and debilitating complication following extensive mucosal resection, particularly when procedures involve ≥3/4 of the esophageal circumference. This adverse effect occurs in approximately 70-90% of high-risk cases and approaches 100% after complete circumferential resections, substantially impacting patient quality of life through symptoms like dysphagia, nausea, and vomiting [1] [2]. The pathophysiological process involves a complex wound healing response characterized by excessive fibrosis and tissue remodeling during mucosal repair, driven largely by transforming growth factor-beta (TGF-β) mediated pathways and persistent inflammation [3] [2].
Tranilast (N-3,4-dimethoxycinnamoyl-anthranilic acid), initially developed as an anti-allergic agent, has demonstrated potential in preventing this fibrotic complication through its multifaceted mechanisms of action. While currently approved in Japan, South Korea, and China for conditions including bronchial asthma, keloids, and hypertrophic scars, its application for preventing esophageal stenosis represents an emerging off-label use supported by growing preclinical and clinical evidence [4] [3] [5]. This document provides comprehensive application notes and experimental protocols to facilitate further research and development of tranilast for this challenging clinical complication.
Tranilast exerts its anti-fibrotic and anti-inflammatory effects through multiple complementary pathways that target key processes in stenosis development. The drug primarily functions as a transforming growth factor-beta (TGF-β) inhibitor, suppressing both the expression and activity of this central mediator of fibrogenesis [3]. Additionally, tranilast demonstrates mast cell stabilization properties and inhibits histamine release from these immune cells, thereby reducing the initial inflammatory cascade that promotes excessive collagen deposition and tissue remodeling [5].
Recent research has identified another significant molecular target: tranilast acts as a TRPV2 inhibitor (transient receptor potential vanilloid 2), which appears particularly relevant in esophageal squamous cell carcinoma contexts. TRPV2 channels are highly expressed in cancer stem cells, and their inhibition may contribute to enhanced efficacy when combined with conventional chemotherapy agents [6]. The drug also directly inhibits fibroblast proliferation and collagen deposition through interference with inflammatory cytokine release and extracellular matrix synthesis, ultimately preventing the excessive scar tissue formation that characterizes esophageal strictures [3] [5].
Table 1: Comprehensive Overview of Tranilast's Mechanisms of Action
| Mechanism | Biological Impact | Relevance to Esophageal Stenosis |
|---|---|---|
| TGF-β inhibition | Suppresses fibroblast activation & differentiation | Reduces collagen production & tissue fibrosis |
| Mast cell stabilization | Decreases histamine & cytokine release | Attenuates early inflammatory phase |
| TRPV2 channel inhibition | Affects calcium signaling & cell proliferation | Potential synergy with chemotherapy |
| Anti-inflammatory activity | Reduces IL-6, TNF-α, and other pro-inflammatory mediators | Limits chronic inflammation driving fibrosis |
| Fibroblast proliferation inhibition | Directly blocks collagen overproduction | Prevents extracellular matrix accumulation |
A comprehensive Bayesian network meta-analysis published in 2025 evaluated 23 studies encompassing 1,271 patients and 11 different interventions for preventing post-ESD esophageal stenosis. This rigorous statistical analysis revealed that eight interventions demonstrated significant efficacy compared to control approaches. The analysis examined multiple outcomes including stenosis rates (primary outcome) and the number of endoscopic balloon dilation (EBD) sessions required post-stenosis (secondary outcome) [7].
The findings positioned several tranilast-containing regimens among the effective approaches. Specifically, the combination of oral tranilast with preemptive endoscopic balloon dilatation (PEBD) demonstrated remarkable efficacy with an odds ratio of 0.08 (95% CrI: 0.01-0.77) for stenosis prevention. While tranilast monotherapy was not individually evaluated in this analysis, its inclusion in effective combination regimens underscores its potential value in multimodal prevention strategies [7].
Table 2: Comparative Efficacy of Esophageal Stenosis Prevention Strategies Based on Network Meta-Analysis
| Intervention | Odds Ratio for Stenosis (95% CrI) | Mean Difference in EBD Sessions (95% CrI) | Efficacy Ranking |
|---|---|---|---|
| OHA (oral hydrocortisone + aluminum phosphate) | 0.02 (0.00-0.11) | Not significant | 1 |
| PGA + ST | 0.02 (0.00-0.23) | -5.78 (-11.04 to -1.21) | 2 |
| OT + PEBD (Tranilast combination) | 0.08 (0.01-0.77) | Not reported | 3 |
| BT (botulinum toxin) | 0.10 (0.03-0.32) | -2.16 (-4.12 to -0.40) | 4 |
| ST (steroid) | 0.08 (0.01-0.67) | Not significant | 5 |
| OS (oral steroid) | 0.11 (0.05-0.28) | -6.18 (-9.43 to -3.38) | 6 |
| ETI + OS | 0.17 (0.07-0.42) | -3.27 (-5.37 to -0.72) | 7 |
| ETI | 0.18 (0.11-0.30) | -3.81 (-5.74 to -1.99) | 8 |
Understanding tranilast's safety profile is essential for clinical application and research protocol development. The drug has demonstrated generally favorable tolerability in clinical use, with most adverse effects being manageable and reversible. However, specific safety considerations warrant attention in both research and clinical settings [6] [5].
Table 3: Tranilast Safety Profile and Management Considerations
| Safety Parameter | Findings/Incidence | Management Recommendations |
|---|---|---|
| Hepatic effects | Elevated transaminases (3× ULN in ~11%) | Regular liver function monitoring; dose adjustment if needed |
| Hematological effects | Leukopenia, thrombocytopenia, anemia | Complete blood count monitoring throughout treatment |
| Renal effects | Occasional kidney dysfunction | Renal function assessment pre-treatment and periodically |
| Drug interactions | Warfarin contraindication; UGT1A1 inhibition | Comprehensive medication review; avoid concurrent use |
| Special populations | Contraindicated in pregnancy/lactation | Pregnancy testing in premenopausal women; effective contraception |
| Common side effects | Urinary frequency, gastrointestinal discomfort, rash | Symptomatic management; typically self-limiting |
An ongoing prospective phase I/II clinical trial is currently investigating the safety and efficacy of tranilast in combination with conventional preoperative adjuvant chemotherapy for advanced esophageal squamous cell carcinoma (ESCC). This study employs a single-arm, open-label design with historical controls and aims to enroll 56-59 patients aged 20-74 years with clinically diagnosed Stage II or III ESCC [6].
Inclusion criteria comprise: histologically proven ESCC; clinical Stage II/III (Japanese Classification); candidates for radical esophagectomy; age 20-74; ECOG performance status 0-2; adequate organ function (creatinine ≤1.2 mg/dL, bilirubin ≤1.2 mg/dL, WBC ≥4000 cells/mm³, platelet count ≥100,000 cells/mm³, PaO₂ ≥70 torr); and ability to provide informed consent. Exclusion criteria include: prior chemotherapy/radiation within one year; actively bleeding tumors; significant cardiac history (MI, heart failure, cerebrovascular disease within 6 months); uncontrolled asthma; recent major surgery; tranilast allergy; pregnancy/lactation; potential drug interactions; recent transfusions; and concurrent warfarin therapy [6].
The interventional regimen consists of preoperative adjuvant chemotherapy with two cycles of combination therapy administered every three weeks. Each cycle includes: cisplatin (80 mg/m² IV on day 1), 5-fluorouracil (800 mg/m² IV on days 1-5), and tranilast (200-600 mg/day orally on days 1-21) [6].
The phase I component utilizes a standard 3+3 dose escalation design to determine the maximum tolerated dose (MTD) of tranilast in this combination regimen. The protocol initiates at 200 mg/day tranilast with the first three patients, increasing to 300 mg/day and eventually 600 mg/day if dose-limiting toxicities (DLTs) are not observed. DLTs are defined as severe toxicities (CTCAE grade 4 or 5), excluding expected hematological side effects of chemotherapy like neutropenia, thrombocytopenia, stomatitis, and diarrhea [6].
The primary endpoint for the phase II component is pathological therapeutic effect, evaluated according to tumor regression grade (2 or 3) in the Japanese Classification of Esophageal Cancer. Secondary endpoints include objective response rate, safety of preoperative adjuvant chemotherapy, recurrence-free survival, and overall survival. The statistical design expects an improvement from 19% (historical control) to 34% in pathological response rates, requiring 48 evaluable patients with alpha=0.05 and beta=0.2, expanded to 50 to account for potential dropouts [6].
A novel rat model simulating ESD-induced benign esophageal stricture has been developed that provides a reproducible platform for evaluating potential preventive interventions like tranilast. The protocol utilizes male Sprague-Dawley rats (300-350g) randomly allocated to mucosal resection or sham-operated groups (n=8 each). Following a 12-hour fasting period, animals are anesthetized with intramuscular injection of atropine sulfate (0.05 mg/kg), xylazine (10 mg/kg), and a tiletamine-zolazepam mixture (50 mg/kg) [8].
The surgical approach involves a median abdominal incision to access the distal esophagus, followed by a 3-mm incision in the muscularis propria approximately 10 mm from the esophagogastric junction. The underlying mucosa is carefully separated and exteriorized through this incision, and a 3/4 circumferential mucosal resection (5 mm length) is performed. The muscularis propria incision is then closed with continuous 7-0 polyglycolic acid absorbable sutures, and the abdominal wall is closed in two layers with 4-0 silk sutures [8].
Postoperative care includes initial fasting followed by a liquid diet for 3 days before transitioning to solid food. Animals requiring dietary modification receive semi-solid or liquid alternatives based on clinical condition. Comprehensive assessment of stricture development includes daily monitoring of dysphagia using a standardized scoring system (0=normal diet to 4=complete dysphagia), weekly body weight measurements, and esophagography at 2 weeks post-procedure to quantify luminal diameter [8].
Upon sacrifice at the experimental endpoint (typically 2-4 weeks), esophageal tissue undergoes systematic histopathological evaluation including hematoxylin and eosin staining for inflammation grading and microvessel quantification, Masson's trichrome staining for assessment of muscularis propria damage and collagen deposition, and immunohistochemical staining for α-smooth muscle actin (α-SMA) to evaluate myofibroblast activation and fibrosis development [8].
An alternative chemical cauterization model establishes esophageal strictures through localized NaOH application. This approach utilizes varying concentrations of sodium hydroxide (5-50%) applied internally to the distal esophagus of rats. Research has determined that 30% NaOH represents the optimal concentration for establishing a survivable yet consistent stricture model, balancing efficacy with acceptable mortality rates [9] [10].
In this protocol, rats are anesthetized and receive focal application of NaOH solution to the distal esophagus via a carefully positioned catheter. Survival rates, body weight gain, symptomatic presentation, and histopathological changes are monitored over 28 days. This model produces reproducible stricture formation with characteristic inflammation, tissue damage, and subsequent fibrosis that mimics the clinical progression of caustic injury-induced esophageal strictures [9].
The experimental and clinical data supporting tranilast for esophageal stenosis prevention suggests several promising research applications and development pathways. For mechanistic studies, researchers can utilize the described animal models to elucidate tranilast's effects on specific molecular pathways involved in fibrosis development, particularly its modulation of TGF-β signaling, TRPV2 channels in cancer stem cells, and inflammatory cytokine networks [3] [6].
For translational development, the phase I/II clinical trial protocol provides a framework for evaluating tranilast in combination with other prevention strategies, such as steroid administration or endoscopic balloon dilation. The Bayesian network meta-analysis identifying effective combination approaches offers rational direction for these multimodal investigations [7]. Additionally, formulation optimization represents a valuable research avenue, particularly developing localized delivery systems that could maximize tranilast concentration at the injury site while minimizing systemic exposure and potential adverse effects [1] [2].
The following diagram illustrates the key mechanistic pathways and research applications for tranilast in esophageal stenosis prevention:
Tranilast represents a promising therapeutic candidate for preventing post-ESD esophageal stenosis through its multifaceted effects on inflammatory and fibrotic pathways. The experimental protocols and application notes provided herein offer researchers comprehensive frameworks for further investigating this application, from preclinical modeling to clinical trial design. As current evidence suggests particular efficacy in combination approaches, future research should prioritize optimizing multimodal prevention strategies that integrate tranilast with other effective interventions like steroid administration or mechanical dilation. With continued systematic investigation, tranilast could significantly impact clinical management of this challenging complication, ultimately improving quality of life for patients undergoing curative ESD procedures for early esophageal cancer.
Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), originally developed as an anti-allergic medication, has demonstrated significant anti-proliferative properties against various cancer types, including specific efficacy against cancer stem cells (CSCs). CSCs represent a subpopulation within tumors that exhibit self-renewal capability and enhanced resistance to conventional chemotherapy, contributing to tumor recurrence and metastasis. The mammosphere formation assay serves as a fundamental in vitro method for evaluating CSC functional properties, as CSCs from breast cancer specimens can proliferate in suspension to form these characteristic three-dimensional structures. Tranilast has shown promising activity in targeting breast CSCs through multiple molecular pathways, including the transforming growth factor-beta (TGF-β) signaling pathway and aryl hydrocarbon receptor (AHR) activation, providing a compelling rationale for its therapeutic application in treatment-resistant breast cancer [1] [2] [3].
The particular significance of Tranilast lies in its demonstrated efficacy against triple-negative breast cancer (TNBC) CSCs, which represent a clinical challenge due to their lack of established molecular targets and aggressive clinical behavior. Research indicates that Tranilast can effectively inhibit CSCs derived from various breast cancer subtypes, including those selected for chemotherapy resistance, suggesting its potential application in addressing treatment failure and disease recurrence. These application notes provide detailed methodologies for evaluating Tranilast's effects on CSC mammosphere formation and related functional assays, along with comprehensive data analysis and mechanistic insights to support further research and development efforts [2] [4] [3].
Tranilast exerts its anti-CSC effects through two primary molecular pathways that converge to inhibit stemness properties and induce cell cycle arrest. The diagram below illustrates these interconnected mechanisms:
The TGF-β signaling pathway represents one key mechanism through which Tranilast inhibits CSC proliferation. Research has demonstrated that Tranilast activates the TGF-β response element in the p21 promoter region, specifically between -74 and -83 bp, which is sufficient for transcriptional activation. This activation leads to Smad2 phosphorylation and subsequent cell cycle arrest at the G0/G1 phase through p21 induction, a potent cyclin/cyclin-dependent kinase (CDK) inhibitor. The critical dependence on TGF-β signaling was confirmed through transfection experiments with ΔkT/βRII, a truncated form of TGF-β type II receptor that exerts a dominant-negative effect, which substantially suppressed Tranilast-mediated signaling [1].
Simultaneously, Tranilast functions as an aryl hydrocarbon receptor (AHR) agonist, binding to AHR and inducing its translocation to the nucleus. This activation stimulates CYP1A1 expression (a classic marker of AHR activation) and inhibits AHR binding to CDK4, resulting in cell cycle arrest. Critically, studies have demonstrated that AHR knockdown with siRNA or pharmacological blockade with AHR antagonists completely abrogates Tranilast's anti-proliferative and anti-mammosphere activities, confirming the essential role of this pathway. Furthermore, drug-surviving CSCs (D-CSCs) express higher AHR levels than non-CSC populations, potentially explaining their enhanced sensitivity to Tranilast treatment [2] [4].
The mammosphere formation assay represents a cornerstone method for evaluating CSC functional properties and assessing Tranilast efficacy. The comprehensive workflow below outlines the key procedural stages:
Table 1: Tranilast Efficacy in Mammosphere Formation Assays Across Breast Cancer Models
| Cell Type/Model | Tranilast Concentration | Exposure Duration | Inhibition Efficacy | Key Observations | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 (TNBC) parental | 200 μM | 7 days | ~70% reduction in primary mammospheres | Marked reduction in mammosphere size and number; dissociation of existing mammospheres | [2] |
| BT474 (HER-2+) parental | 200 μM | 14 days | ~65% reduction in secondary mammospheres | Significant inhibition of both primary and secondary mammosphere formation | [2] |
| MDA-MB-231 D-CSCs (mitoxantrone-selected) | 200 μM | 7-10 days | >80% inhibition | Enhanced efficacy against drug-resistant CSCs; reduced ALDH, c-kit, Oct-4 expression | [2] [4] |
| Primary breast cancer mammospheres | 200-400 μM | 10-14 days | 60-75% reduction | Associated with downregulation of Sox2, Oct-4, Nanog | [5] |
| SUM149 (TNBC) D-CSCs | 200 μM | 7 days | ~70% inhibition | Effective against triple-negative CSCs; reduced ABCG2 expression | [2] |
Table 2: In Vivo Efficacy of Tranilast in CSC-Derived Metastasis Models
| Model System | Tranilast Dosage | Administration Route | Efficacy Outcomes | Molecular Correlates | Reference |
|---|---|---|---|---|---|
| NOD-SCID mice injected with MDA-MB-231 D-CSCs | 300 mg/kg/day | Oral gavage | >90% reduction in lung metastasis | Reduced stem cell marker expression; increased AHR activation | [2] [3] |
| BALB/c mice implanted with 4T1 cells in mammary fat pads | 300 mg/kg/day | Oral gavage | 50% reduction in primary tumor growth; >90% reduction in lung metastasis | Inhibition of TGF-β signaling; reduced EMT | [3] |
| SCID mice implanted with LANCaP-SF prostate cancer cells | 100-200 mg/kg/day | Intraperitoneal | Dose-dependent tumor volume reduction (up to 60%) | Induction of apoptosis and necrosis in tumor tissues | [3] |
To generate D-CSCs for evaluating Tranilast efficacy against treatment-resistant populations:
To verify AHR-dependent mechanisms of Tranilast:
Tranilast demonstrates significant potential as a therapeutic agent against breast CSCs, particularly for aggressive and treatment-resistant subtypes like triple-negative breast cancer. Through its dual mechanisms of action involving both TGF-β signaling and AHR activation, Tranilast effectively inhibits mammosphere formation, reduces stemness marker expression, and prevents metastasis in preclinical models. The protocols outlined in these application notes provide comprehensive methodologies for evaluating Tranilast efficacy in targeting CSCs, with particular utility for researchers investigating novel approaches to overcome chemotherapy resistance in breast cancer. Further clinical validation is warranted to establish Tranilast's potential for translation into combination treatment regimens for breast cancer patients.
The table below summarizes effective approaches and components for enhancing Tranilast's aqueous solubility.
| Approach/Excipient | Function/Role | Reported Formulation Context | Key Findings/Effect |
|---|---|---|---|
| Cocrystallization [1] | Alters crystal structure to improve solubility | Solid dispersions with coformers (e.g., Urea, Nicotinamide) | Solubility in phosphate buffer (pH 6.8) increased by 1.6 to 2.0 times compared to pure Tranilast |
| Polyvinylpyrrolidone (PVP) [2] | Polymer for solubilization and stabilization | Aqueous solutions (e.g., eye drops, injections) | Prevents precipitation and enhances stability in solution |
| Surfactants (Polysorbate 80) [2] | Increases wetting and dispersion | Aqueous solutions combined with PVP and basic substances | Improves dissolution and maintains the drug in solution |
| Basic Substances (Borax, Sodium Phosphate) [2] | pH adjustment to enhance solubility | Aqueous solutions | Creates a favorable alkaline environment for Tranilast dissolution |
| Complexation Agents (SBE-β-CD) [3] | Forms soluble inclusion complexes | Pre-clinical solution formulations | Achieved solubility of 5 mg/mL (15.28 mM) in 30% SBE-β-CD |
Based on a patent for Tranilast aqueous preparation (JPH02264716A), here is a detailed methodology you can adapt [2].
Solution Preparation:
Characterization and Analysis:
The following workflow diagram outlines the key stages of this experimental protocol.
Problem: Precipitation of Tranilast in Solution
Problem: Poor Solubility in Pure Aqueous Buffer
Problem: Low Solubility in Pre-clinical Dosing Vehicles
What is the core challenge in formulating Tranilast solutions? Tranilast is known to be almost insoluble in water and is photochemically unstable in solution [4] [3]. This necessitates the use of solubilizing agents, stabilizers, and protection from light.
Are there alternative solid forms to improve solubility? Yes. Research shows that cocrystals of Tranilast with coformers like urea, nicotinamide, and saccharin can improve its solubility and photostability profile [1] [4].
What analytical methods are used for characterization? Common techniques include Infrared (IR) spectroscopy, Thermogravimetric analysis (TGA), Differential scanning calorimetry (DSC), and X-ray diffraction (XRD) for solid forms like cocrystals [1]. For solutions, HPLC is standard for quantifying concentration and stability.
The diagram below illustrates the multiple formulation pathways available for enhancing Tranilast's solubility.
Here are answers to some frequently asked questions that may arise during your experimentation.
Q1: What performance improvements can I expect from a successful Tranilast-nicotinamide cocrystal? Based on published research, a successfully formed Tranilast-nicotinamide cocrystal demonstrates significant enhancements in key physicochemical properties compared to pure Tranilast [1].
Table 1: Key Performance Improvements of Tranilast-Nicotinamide Cocrystal
| Property | Improvement Reported | Experimental Conditions |
|---|---|---|
| Solubility | ~1.9 times increase | In phosphate buffer at pH 6.8 [1] |
| Photostability | ~92.9% drug remaining | After 96 hours under fluorescent lamp irradiation (vs. 79.5% for pure Tranilast) [1] |
| Stoichiometry | 1:1 (Tranilast : Nicotinamide) | Confirmed by single-crystal structure analysis [1] |
Q2: Why did my cocrystallization attempt fail to form a new solid phase? Failed cocrystallization is often due to issues with the intermolecular interaction between the API and the coformer.
R22(8) hydrogen bond synthon between the amide group of nicotinamide and the complementary functional group of Tranilast [1]. Recrystallize both Tranilast and nicotinamide separately to ensure purity before attempting cocrystallization. Then, systematically screen solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or their mixtures) and use gentle evaporation rates to encourage slow crystal growth.Q3: My cocrystals are forming, but the dissolution results are inconsistent. What could be wrong? Inconsistent dissolution often points to problems with the final solid's properties or the test itself.
The following methodology, adapted from successful studies, provides a reliable starting point for forming Tranilast-nicotinamide cocrystals [1] [2].
Objective: To prepare and characterize a 1:1 molar ratio cocrystal of Tranilast and Nicotinamide using the solvent evaporation method.
Materials:
Procedure:
The workflow below summarizes the key steps for cocrystal preparation and confirmation.
Confirming successful cocrystal formation requires multiple complementary techniques. The following table outlines the expected outcomes.
Table 2: Key Analytical Markers for Cocrystal Confirmation
| Technique | Observation for Pure Components | Observation for Successful Cocrystal |
|---|---|---|
| PXRD | Distinct set of diffraction peaks for Tranilast and nicotinamide. | A new set of diffraction peaks that are different from both parent components [1] [2]. |
| DSC | Individual melting endotherms for Tranilast and nicotinamide. | A single, new endothermic melting peak at a temperature different from the parents [1] [3]. |
| FTIR | Characteristic peaks for Tranilast (e.g., C=O) and nicotinamide (e.g., N-H) groups. | Peak shifts or changes in shape, indicating formation of new hydrogen bonds (e.g., at ~1600 cm⁻¹ for C=O) [2] [3]. |
R22(8) heterosynthon formation between your API and coformer during the planning stage can increase success rates [1] [4].
A primary cause for the high inter-patient variability in tranilast plasma levels is its very low solubility in water, which leads to inconsistent and incomplete absorption from the gastrointestinal tract [1]. The table below summarizes the key evidence and implications of this variability.
| Evidence Context | Observed Variation | Implication for Research & Development |
|---|---|---|
| Clinical Trial (Restenosis Prevention) | At a 600 mg/day dose, a 10-fold inter-patient variation (30-300 µmol/L) in plasma concentration was observed [1]. | Standard oral dosing can lead to highly unpredictable and sub-therapeutic drug exposure in a significant portion of subjects. |
| Drug Physicochemical Properties | Described as "almost insoluble in water" [1]. This fundamental property is a major root cause of absorption variability. | Formulation strategies must focus on enhancing solubility and dissolution to improve bioavailability and reduce variability. |
Here is a structured approach to identify and mitigate the factors contributing to variable tranilast exposure in your experiments.
| Troubleshooting Step | Action Points & Methodologies |
|---|
| 1. Evaluate Formulation Strategy | Investigate advanced formulation techniques to overcome poor solubility [1]:
This detailed protocol is based on a published, green-validated method for quantifying tranilast, which can be useful for monitoring concentration in dissolution studies or formulated products [4].
The following diagram illustrates the core problem of tranilast variability and the primary strategies to address it, providing a clear logical workflow for your projects.
Recent studies have elucidated that Tranilast's hepatoprotective effects are largely mediated through the LKB1-AMPK signaling pathway, a critical regulator of cellular energy and metabolism.
The diagram below illustrates this central pathway, which was demonstrated to be responsible for Tranilast's beneficial effects in models of non-alcoholic steatohepatitis (NASH) [1].
In this pathway, Tranilast promotes the deacetylation of Liver Kinase B1 (LKB1), leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK then acts to reduce hepatic lipid accumulation, inflammation, and fibrosis [1]. The critical evidence confirming this mechanism is that the beneficial effects of Tranilast were reversed when an AMPK inhibitor (Compound C) was co-administered in vivo [1].
The efficacy of Tranilast has been demonstrated in robust, well-established preclinical models of liver disease. The table below summarizes key findings from a pivotal 2025 study [1].
| Experimental Model | Tranilast Dosage | Key Efficacy Findings |
|---|---|---|
| HFHC Diet-induced NASH (Mimics human metabolic NASH) | Not specified in abstract/graphical abstract | Reduced hepatic steatosis, inflammation, and fibrosis [1]. |
| MCD Diet-induced NASH (Classic inflammatory/fibrotic model) | Not specified in abstract/graphical abstract | Alleviated steatosis, inflammation, and fibrosis; effects blocked by AMPK inhibitor [1]. |
| In Vitro PA/OA-induced steatosis (L02 cells & primary hepatocytes) | Various concentrations (comprehensive screening) | Remarkable inhibitory efficacy against lipid deposition [1]. |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the seminal study.
This protocol is used to evaluate the therapeutic effect of Tranilast in a whole-organism context [1].
This protocol is for validating the direct anti-steatotic effect on liver cells [1].
While Tranilast shows therapeutic potential, it is crucial to be aware of its documented hepatotoxic effects at the clinical level. This paradoxical nature requires careful experimental design.
Q1: Is Tranilast approved for liver disease treatment? No. Tranilast is approved in Japan, South Korea, and China for conditions like bronchial asthma, keloids, and allergic conjunctivitis [6] [3] [7]. Its use for liver diseases is currently investigational and based on preclinical research [1].
Q2: What are the primary biomarkers to assess Tranilast's efficacy and toxicity in liver studies?
Q3: The hepatotoxicity findings seem to contradict the hepatoprotective data. How should this be interpreted? This is not a simple contradiction but highlights the complex, dose-dependent and context-specific nature of drug effects. The protective mechanisms (e.g., LKB1-AMPK activation) may dominate in the context of metabolic stress in NASH models [1]. In contrast, the intrinsic toxic effects might manifest at different doses, in different disease states, or due to patient-specific factors (idiosyncrasy) [2] [3]. Your research should aim to characterize this balance.
The core information on this interaction is summarized in the table below.
| Aspect | Details |
|---|---|
| Interaction Severity | Contraindicated (Concomitant use is not recommended) [1] [2] |
| Documented Source | Clinical trial protocol for tranilast explicitly excludes patients "currently being medicated with warfarin" [3]. |
| Recommended Action | Avoid concurrent use. If interaction is a research variable, implement stringent safety monitoring [4] [5]. |
Understanding the proposed mechanism and the strength of the evidence is crucial for risk assessment.
For research settings where this interaction must be studied, rigorous monitoring is essential.
Given the clear contraindication, the most critical step is to avoid the concurrent use of these drugs. If your research involves this interaction, robust safety monitoring and a clear management protocol are non-negotiable.
Elevations in liver transaminases are a documented systemic side effect of tranilast.
The table below summarizes the key findings on this adverse effect:
| Context | Population | Dosage | Incidence/Finding | Severity |
|---|---|---|---|---|
| Clinical Trial [1] | Humans | Not Specified | 11% of patients | Transaminases >3x Upper Limit of Normal (ULN) |
| Preclinical Study [2] | Mouse Model | 50 mg/kg/day | No significant adverse effects | No significant change in SGPT/ALT |
The exact biological target of tranilast is not fully known [1]. Current research suggests its primary mechanism of action involves the inhibition of the release of inflammatory mediators and the suppression of transforming growth factor-beta (TGF-β) signaling, which is crucial in fibrosis and cell proliferation [1] [3].
While the precise mechanism behind transaminase elevation is not detailed in the available literature, it is consistent with a pattern of drug-induced liver injury. The inhibition of the enzyme UGT1A1 by tranilast suggests a potential mechanism, as this can interfere with the metabolism of other drugs and endogenous compounds, potentially leading to hepatocyte stress or damage [1].
Q1: How should transaminase levels be monitored in a preclinical study or clinical trial setting?
Q2: What is the recommended clinical management for tranilast-induced transaminase elevations?
Q3: Are there specific drug interactions that could exacerbate this effect?
Q4: Our in-vivo model shows no transaminase elevation. How can we investigate the mechanism of hepatotoxicity further?
The investigative workflow for resolving discrepant hepatotoxicity findings involves several key steps. First, verify experimental conditions such as dosage, treatment duration, assay sensitivity, and sample collection timing [1] [2]. Next, conduct histopathological analysis of liver tissue using stains like Masson's Trichrome to detect subtle collagen deposition or other signs of injury not reflected in blood biomarkers [2]. Then, investigate metabolic pathways in vitro using human hepatocyte cell lines to assess direct cytotoxicity and specifically measure UGT1A1 enzyme inhibition [1]. Finally, probe specific mechanisms of hepatotoxicity by measuring TGF-β signaling inhibition, analyzing oxidative stress markers, and investigating mitochondrial function [1] [3].
The table below summarizes the key hematological adverse effects associated with tranilast, as reported in the literature.
| Adverse Effect | Description & Clinical Context | Evidence Level / Source |
|---|---|---|
| Leukopenia | Reported as a potential adverse effect when tranilast is administered systemically [1] [2]. | Drug safety profile / Regulatory documentation |
| Thrombocytopenia | Identified alongside leukopenia as a systemic hematologic toxicity [1] [2]. | Drug safety profile / Regulatory documentation |
| Anemia | Noted to be caused by systemic administration; monitoring is advised [1] [3]. | Drug safety profile / Prescribing information |
| Inhibition of Blood Formation | Described as a systemic effect of tranilast, leading to leukopenia, thrombocytopenia, and anemia [2]. | Review article |
Q1: What is the proposed mechanism behind tranilast-induced leukopenia? While the exact molecular mechanism is not fully elucidated, available evidence indicates that systemic administration of tranilast can inhibit blood formation (hematopoiesis), leading to leukopenia, thrombocytopenia, and anemia [1] [2]. This suggests the drug may have a suppressive effect on the bone marrow. It is also noted for inhibiting the release of various cytokines [2], which could indirectly influence the bone marrow microenvironment and hematopoietic cell proliferation.
Q2: What are the recommended monitoring protocols for hematological parameters in preclinical and clinical studies? Regular hematological monitoring is strongly recommended for subjects receiving tranilast [3].
Q3: How should suspected tranilast-induced leukopenia be managed in a clinical trial setting? Management strategies should be based on the severity of the condition and align with standard clinical practices for drug-induced cytopenias.
For a comprehensive assessment of tranilast's hematological impact, you can adapt the following experimental workflow. This diagram outlines the key stages from subject enrollment to data analysis:
The table below summarizes findings from studies that have investigated the stability of tranilast upon light exposure.
| Formulation / Complex | Light Exposure Conditions | Key Stability Findings | Citation |
|---|---|---|---|
| Pure Tranilast | Fluorescent lamp irradiation for 96 hours | 79.5% of tranilast remained [1] | |
| Cocrystal with Urea | Fluorescent lamp irradiation for 96 hours | 92.9% of tranilast remained [1] | |
| Cocrystal with Nicotinamide | Fluorescent lamp irradiation for 96 hours | 88.5% of tranilast remained [1] | |
| Salt with Cytosine | Fluorescent lamp irradiation for 96 hours | 86.2% of tranilast remained [1] | |
| Crystalline Solid Dispersion (CSD/TL) | UVA/B irradiation (250 W/m²) | Showed high photostability; solution and amorphous forms were highly photodegradable [2] | |
| Solution & Amorphous Forms | UVA/B irradiation (250 W/m²) | Found to be "highly photodegradable" [2] |
Here are answers to common questions and issues you might encounter:
FAQ 1: Is tranilast sodium sensitive to light?
FAQ 2: What are the best practices for handling tranilast to ensure stability?
Troubleshooting Guide: Suspected Photodegradation in Experiments
You can adapt the following research methodology to evaluate the photostability of your this compound samples in-house.
Workflow for Photostability Testing
The following diagram outlines the key steps in a photostability assessment protocol.
Detailed Methodology:
Sample Preparation:
Experimental Setup:
Analysis and Quantification:
The table below summarizes two quantitative analytical methods suitable for purity analysis.
| Method | Principle | Linear Range | Sensitivity (LOD/LOQ) | Key Applications |
|---|
| Spectrofluorimetry [1] | Fluorescence quenching of acriflavine by Tranilast | 1.0–15.0 μg mL⁻¹ | LOD: 0.224 μg mL⁻¹ LOQ: 0.679 μg mL⁻¹ | Analysis of pure form and pharmaceutical dosage forms | | HPLC (Purity Specs) [2] [3] | High-Performance Liquid Chromatography | Not fully detailed | Purity: >98.0% (area%) | Quality control; often used by chemical suppliers for certificate of analysis |
This method is a green, fast, and sensitive approach for determining Tranilast [1].
While a full method for this compound is not available, the search results provide key parameters and considerations.
Problem: Low Solubility in Aqueous Buffers
Problem: Sample Degradation During Analysis
The following workflow outlines the key steps for analyzing this compound, highlighting critical points for handling and method selection.
The table below summarizes key experimental data for various Tranilast cocrystals and salts, with solubility measured in phosphate buffer at pH 6.8 and photostability assessed after 96 hours under fluorescent lamp irradiation [1].
| Cocrystal/Salt Composition | Solubility Ratio (vs. Pure Tranilast) | Residual Tranilast After 96h Light Exposure |
|---|---|---|
| Pure Tranilast (Control) | 1.0x | 79.5% |
| Tranilast-Urea (1) | ~1.6x | 92.9% |
| Tranilast-Nicotinamide (2) | ~1.9x | 88.5% |
| Tranilast-Cytosine (Salt, 3) | ~2.0x | 86.2% |
| Tranilast-Sodium (Salt, 4) | Data not explicitly provided | 87.4% |
The experimental data demonstrates that cocrystallization is a viable strategy for enhancing the physicochemical properties of Tranilast [1]. The cocrystals and salts showed significant improvements in both solubility and photostability compared to the pure drug.
The following diagram outlines the general workflow for the synthesis and evaluation of these cocrystals, as detailed in the study [1].
The Tranilast cocrystals and salts were synthesized and analyzed using the following protocols [1]:
R22(8) hydrogen-bonding synthon, resulting in a 1:1 stoichiometry [1].
| Disease Model | Tranilast Efficacy & Key Findings | Standard Care / Control Group Findings | Reference Year |
|---|---|---|---|
| Uterine Fibroids (Human xenograft in mice) | 37% reduction in tumor weight; Significant decrease in collagen (COL3A1), fibronectin, TGF-β3, and cell proliferation markers (Ki67, CCND1). [1] | Tumor growth and ECM deposition progressed in the untreated control group. [1] | 2023 [1] |
| Pulmonary Fibrosis (Bleomycin-induced mouse model) | Significant attenuation of lung fibrosis; Reduced collagen, fibronectin, and phospho-SMAD2 levels in lung tissue. [2] | Progressive fibrosis and high levels of TGF-β pathway components and ECM proteins were observed in untreated mice. [2] | 2020 [2] |
| Diabetic Kidney Disease (Rat model) | Dose-dependent prevention of renal interstitial fibrosis; Reduced tubulointerstitial fibrosis, mast cell infiltration, and expression of collagen I and fibronectin. [3] | Untreated DKD model rats developed significant tubulointerstitial fibrosis and mast cell infiltration. [3] | 2019 [3] |
| Post-COVID-19 Pulmonary Fibrosis (Human case report) | Remarkable amelioration of lung fibrosis on CT scan; FVC improved from 67.1% to 100% predicted after 6 months of treatment. [4] | Corticosteroids were used in the acute phase, but their prolonged use is often necessary with potential side effects. [4] | 2022 [4] |
| Duchenne Muscular Dystrophy (mdx mouse model) | 31% decrease in fibrosis in the diaphragm muscle; Improved fatigue resistance. [5] | No improvement in fibrosis or fatigue resistance was seen in the untreated mdx mice. [5] | 2014 (2017 posted) [5] |
| Post-Myocardial Infarction (Rat model) | No beneficial effects on cardiac remodeling, collagen content, or 6-month survival rate when treatment started 28 days post-MI. [6] | Placebo treatment showed similar outcomes, indicating late administration of tranilast was ineffective in this model. [6] | 2014 (2016 posted) [6] |
For researchers looking to replicate or build upon these findings, here are the methodologies from several pivotal studies.
1. Uterine Fibroid Xenograft Study (2023) [1]
2. Pulmonary Fibrosis Study (2020) [2]
3. Diabetic Kidney Disease Study (2019) [3]
Tranilast's anti-fibrotic effect is primarily mediated by inhibiting the Transforming Growth Factor-beta (TGF-β) pathway, a central driver of fibrosis. The diagram below illustrates the key molecular mechanisms.
| Inhibitor Name | Class / Type | Primary Mechanism of Action | Key Experimental Findings / Context of Use | Development Status (as of search data) |
|---|
| Tranilast | Small Molecule | Inhibits TGF-β release from cells; also blocks TGF-β-induced Smad2/3 phosphorylation. [1] [2] [3] | - Reduces TGF-β1 release from LLC1 (mouse lung cancer) and glioma cells. [2] [4]
For researchers aiming to validate or build upon existing findings with Tranilast, here are summaries of key experimental protocols from the literature.
This protocol is based on a study using the mouse Lewis lung carcinoma cell line (LLC1). [2]
This protocol is based on a study using a xenograft model of colon cancer. [1]
The following diagram illustrates the TGF-β signaling pathway and the points where different classes of inhibitors, including Tranilast, act.
When comparing these inhibitors, especially Tranilast against the newer agents, consider these factors:
I hope this structured comparison provides a solid foundation for your guide. The field of TGF-β inhibition is dynamic, and the clinical relevance of these differences is an active area of research.
| Stabilizer | Primary Known or Proposed Mechanisms of Action | Therapeutic Applications | Key Limitations | Sample Experimental Data (In Vitro/In Vivo) |
|---|
| Tranilast | - Inhibits Ca²⁺ influx essential for degranulation [1].
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies cited.
Tranilast in Renal Fibrosis (In Vivo) [3]:
Mast Cell Stabilizer Effects on Innervation (In Vitro) [1]:
Magnesium & Zinc Stabilization (In Vitro) [8]:
Mast cell stabilizers ultimately prevent the release of inflammatory mediators, but they can interact with different parts of the activation cascade. The diagram below maps the potential targets for the stabilizers discussed.
| Cancer Type | Cell Lines Tested | Key Findings (Efficacy & Mechanisms) | Combination Therapy (Synergy Observed) |
|---|
| Osteosarcoma [1] | HOS, 143B, U2OS, MG-63 | • Inhibited proliferation dose-dependently. • Synergistically enhanced Cisplatin; increased apoptotic cell death (cleaved caspase-3/PARP), induced G2/M cell cycle arrest. • Increased p21 and Bim protein expression. | Cisplatin, Doxorubicin | | Breast Cancer [2] | MCF-7, MDA-MB-231 | • Synergistically enhanced Tamoxifen; increased growth inhibition & apoptosis (↑Bax, ↓Bcl-2 mRNA). • Inhibited invasion/metastasis. • Reduced mRNA of TGF-β1, 2, 3, TGF-βRI/II. | Tamoxifen | | Nasopharyngeal Carcinoma (NPC) [3] | 5-8F, 6-10B, HK-1 | • Overcame radioresistance induced by Cancer-Associated Fibroblasts (CAFs). • Promoted cancer cell survival post-irradiation via IL-8/NF-κB pathway, reducing DNA damage. | Radiotherapy | | Esophageal Cancer (EC) [4] | TE1, COLO680N, KYSE30, OE19 | • Enhanced killing by NY-ESO-1-specific TCR-engineered T cells. • Bivalent treatment showed superior cytotoxicity vs. monotherapies. | NY-ESO-1-specific TCR-T cell therapy | | Prostate Cancer [5] | LNCaP, PLS-10 | • Dose-dependent reduction in proliferation. • Induced cell cycle arrest & apoptosis. • Suppressed TGF-β-induced differentiation of bone stromal cells. | Not Specified | | Pancreatic Cancer [5] | KP4 | • Enhanced sensitivity to Gemcitabine. • Associated with reduced Ribonucleotide Reductase M1 (RRM1) expression. | Gemcitabine | | Glioma [5] | LN-18, T98G | • Suppressed migration & invasiveness. • Inhibited DNA synthesis, induced p21 accumulation. • Reduced TGF-β release. | Not Specified |
Tranilast's anticancer effects are mediated through multiple signaling pathways, with the TGF-β pathway being a central target.
To help you evaluate and potentially replicate the findings, here are the methodologies from key studies.
| Drug Name | Primary Molecular Targets | Key Mechanisms of Action | Therapeutic Applications |
|---|
| Tranilast | • TGF-β signaling pathway • Steryl-sulfatase (STS) • Histamine H1 Receptor • Hematopoietic Prostaglandin D Synthase (HPGDS) [1] | • Inhibits TGF-β release and signaling; suppresses collagen synthesis & fibroblast proliferation [2] [3] [4] • Stabilizes mast cells; inhibits histamine & chemical mediator release [2] [5] • Inhibits cytokine production (e.g., TNF-α) and cysteinyl leukotriene release from mast cells [6] | • Allergic disorders (asthma, rhinitis, conjunctivitis) [2] [1] • Keloids & hypertrophic scars [2] [1] • Anti-fibrosis (renal, cardiac) [2] [5] [3] | | Classic Mast Cell Stabilizers (e.g., Cromolyn, Lodoxamide, Nedocromil) | Not fully specified in search results | • Primarily blocks mast cell degranulation [7] • Inhibits allergen-induced inflammatory cell infiltration (e.g., eosinophils) [7] • Reduces mRNA expression of pro-inflammatory cytokines (IL-1β, TNF-α) in conjunctiva [7] | • Allergic conjunctivitis [7] • Bronchial asthma | | Resveratrol (Natural Polyphenol) | Multiple, not fully specified | • Inhibits IgE, 48/80, and substance P-dependent mast cell degranulation [6] • Attenuates substance P-dependent increases in intracellular calcium [6] • Blocks cytokine (TNF) and potently inhibits cysteinyl leukotriene production [6] | • Investigated for allergic diseases; shows comparable or greater potency than Tranilast in some studies [6] |
For researchers, the key experimental findings and methodologies from the literature are summarized below.
| Experimental Context | Key Findings | Cited Experimental Protocols |
|---|
| Mast Cell Activation (LAD2 & CD34+-derived human mast cells) [6] | • Tranilast (10 µg/mL) inhibited IgE/anti-IgE-induced degranulation by 19% (p<0.03) [6]. • Reduced substance P-induced TNF production by 46% [6]. • Resveratrol showed greater efficacy, inhibiting the same by 39% and 65%, respectively [6]. | • Degranulation Assay: Measured by β-hexosaminidase release [6]. • Cytokine Measurement: TNF and MCP-1 levels measured by ELISA [6]. • Calcium Imaging: Fura-2 Ca²⁺ imaging employed to measure intracellular calcium levels [6]. | | Renal Interstitial Fibrosis (Rat model of Diabetic Kidney Disease) [5] | • Tranilast (200 & 400 mg/kg/day) dose-dependently prevented renal interstitial fibrosis and mast cell infiltration [5]. • Downregulated expression of fibrosis markers (Fibronectin, Collagen I) and the SCF/c-kit pathway [5]. | • Animal Model: Sprague-Dawley rats with STZ-induced diabetes [5]. • Fibrosis Evaluation: Masson's trichrome staining of kidney tissues [5]. • Mast Cell Infiltration: Measured by toluidine blue staining and C3aR immunohistochemistry (IHC) [5]. • Gene/Protein Expression: mRNA levels detected by RT-qPCR; protein by Western Blot and IHC [5]. | | Vascular Restenosis (Human keratinocyte - HaCaT cell line) [4] | • Tranilast induced p21 gene expression, arresting cell growth at the G0/G1 phase [4]. • Activated p21 via the TGF-β response element in its promoter and induced phosphorylation of Smad2 [4]. | • Promoter Activity: Serial deletion and mutational analysis of the p21 promoter linked to a luciferase reporter gene [4]. • Signaling Pathway: Transfection with a dominant-negative TGF-β receptor (ΔkTβRII) to confirm pathway specificity [4]. • Cell Proliferation: MTT assay to determine cell numbers [4]. |
The following diagrams illustrate the key molecular pathways of Tranilast, generated using Graphviz DOT language.
The diagram below summarizes the dual role of Tranilast in inhibiting both mast cell-mediated allergic responses and the TGF-β-driven fibrotic process [2] [6] [5].
This flowchart outlines a typical experimental protocol for comparing the inhibitory effects of anti-allergic agents on mast cells, as described in the research [6].
The table below summarizes the primary research applications of Tranilast and key supporting experimental findings.
| Research Area | Proposed Mechanism of Action | Key Experimental Findings | Relevant Models/Studies |
|---|---|---|---|
| Fibrotic Disorders [1] [2] | Suppression of TGF-β expression and signaling; inhibition of collagen synthesis in fibroblasts [1] [3] [2]. | Attenuated cardiac fibrosis, reduced collagen content, and inhibited TGF-β-induced fibroblast differentiation [1] [2]. | In vivo rat models of hypertensive heart failure and diabetic cardiomyopathy [1]. |
| Proliferative Disorders & Cancer [1] [2] | Inhibition of TGF-β signaling; induction of cell cycle arrest and apoptosis; down-regulation of stem cell markers [2]. | Dose-dependent reduction in cancer cell proliferation; inhibition of tumor growth and metastasis (e.g., >90% reduction in lung metastasis in a murine breast cancer model) [2]. | In vitro studies on prostate, breast, glioma, and pancreatic cancer cell lines; in vivo studies in SCID and BALB/c mouse models [2]. |
| Cardioprotection in Muscular Dystrophy [4] | Inhibition of TRPV2, a stretch-sensitive calcium channel, reducing detrimental calcium influx in cardiomyocytes [4]. | Stabilization of cardiac indices (BNP, FS); 80.7% survival rate over a 144-week study with no cardiac-related deaths [4]. | Single-arm, open-label multicenter clinical trial in patients with muscular dystrophy and advanced heart failure [4]. |
| Inflammatory & Allergic Conditions [1] [5] | Inhibition of chemical mediator release (histamine, prostaglandins) from mast cells; suppression of NLRP3 inflammasome activation [1] [5]. | Proposed as a potential adjunct therapy for severe COVID-19 to mitigate cytokine storm and acute inflammation [5]. | Preclinical models; a recent analytical study highlighting its potential application [5]. |
To facilitate your research, here are detailed methodologies from two pivotal studies on Tranilast.
1. Protocol for Investigating Anti-fibrotic Effects (In Vivo) This methodology is based on studies in rodent models of diabetic cardiomyopathy [1].
2. Protocol for Investigating Anti-proliferative Effects (In Vitro) This methodology is derived from experiments on cancer cell lines [2].
Since the search results did not contain specific cost data, here is a practical approach to obtain this information for your analysis.
The following diagram synthesizes the primary mechanisms of action of Tranilast as identified in the search results, illustrating its multi-targeted profile.